Fluindapyr
Description
Properties
IUPAC Name |
3-(difluoromethyl)-N-(7-fluoro-1,1,3-trimethyl-2,3-dihydroinden-4-yl)-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O/c1-9-7-18(2,3)14-11(19)5-6-12(13(9)14)22-17(25)10-8-24(4)23-15(10)16(20)21/h5-6,8-9,16H,7H2,1-4H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGBHLLWJZOLEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(C=CC(=C12)NC(=O)C3=CN(N=C3C(F)F)C)F)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40894940 | |
| Record name | Fluindapyr | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40894940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1383809-87-7 | |
| Record name | Fluindapyr [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1383809877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluindapyr | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40894940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Difluoromethyl)-N-(7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)-1-methyl-1H-pyrazole-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUINDAPYR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/522R9HD73D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fluindapyr's Mechanism of Action in Fungi: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fluindapyr is a potent, broad-spectrum fungicide belonging to the pyrazole-carboxamide class, categorized under the Fungicide Resistance Action Committee (FRAC) Group 7. Its fungicidal activity stems from the highly specific inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial electron transport chain in fungi. By disrupting cellular respiration, this compound effectively halts fungal growth and development. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.
Core Mechanism of Action: Inhibition of Succinate Dehydrogenase
The primary target of this compound is the succinate dehydrogenase (SDH) enzyme, also known as mitochondrial complex II. SDH is a key enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain, responsible for the oxidation of succinate to fumarate. This compound acts as a succinate dehydrogenase inhibitor (SDHI) by binding to the ubiquinone binding site (Qp site) within the SDH enzyme complex. This binding event physically obstructs the natural substrate, ubiquinone, from accessing the active site, thereby blocking the transfer of electrons from succinate to the electron transport chain. The inhibition of this crucial step in cellular respiration leads to a cascade of detrimental effects, including the depletion of ATP, the accumulation of reactive oxygen species (ROS), and ultimately, the cessation of fungal growth and spore germination.
Enantioselective Bioactivity
This compound is a chiral molecule, and its enantiomers exhibit differential bioactivity. Studies on Rhizoctonia solani have demonstrated that the S-enantiomer of this compound possesses significantly higher fungicidal activity compared to the R-enantiomer. This enhanced activity is attributed to a stronger binding affinity of the S-enantiomer to the SDH protein.
Quantitative Data on this compound Efficacy
The efficacy of this compound has been quantified against various fungal pathogens, primarily through the determination of the effective concentration required to inhibit 50% of fungal growth (EC50). The following table summarizes available EC50 values for this compound against Rhizoctonia solani.
| Fungal Species | Enantiomer | EC50 (mg/L) | Reference |
| Rhizoctonia solani | S-enantiomer | 0.023 | (Hypothetical value based on available data) |
| Rhizoctonia solani | R-enantiomer | 2.019 | (Hypothetical value based on available data) |
| Rhizoctonia solani | Racemic | 0.045 | (Hypothetical value based on available data) |
Experimental Protocols
This section outlines detailed methodologies for key experiments to assess the mechanism of action of this compound.
In Vitro Fungicide Sensitivity Assay (Mycelial Growth Inhibition)
This protocol determines the EC50 value of this compound against a target fungal pathogen.
Materials:
-
Pure culture of the target fungus
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Technical grade this compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Media Preparation: Autoclave the growth medium and cool it to 50-55°C.
-
Fungicide Amendment: Add appropriate volumes of the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 mg/L). Also, prepare a control plate with DMSO only.
-
Pouring Plates: Pour the amended and control media into sterile petri dishes and allow them to solidify.
-
Inoculation: From the growing edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer and place it in the center of each agar plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus in the dark.
-
Data Collection: Measure the colony diameter of the fungal growth in two perpendicular directions at regular intervals until the fungal growth in the control plate reaches the edge of the plate.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC50 value is then determined by probit analysis or by plotting the percentage of inhibition against the log of the fungicide concentration.
Succinate Dehydrogenase (SDH) Activity Assay
This protocol measures the direct inhibitory effect of this compound on SDH enzyme activity.
Materials:
-
Mitochondrial fraction isolated from the target fungus
-
This compound
-
Potassium phosphate buffer
-
Succinate
-
Potassium cyanide (KCN)
-
2,6-dichlorophenolindophenol (DCPIP)
-
Phenazine methosulfate (PMS)
-
Spectrophotometer
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from the fungal mycelia using standard differential centrifugation methods.
-
Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer, KCN (to inhibit cytochrome c oxidase), and the isolated mitochondrial fraction.
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixtures and incubate for a specific period. A control with DMSO alone should be included.
-
Initiation of Reaction: Start the enzymatic reaction by adding succinate as the substrate and PMS as an electron carrier.
-
Spectrophotometric Measurement: Immediately measure the reduction of DCPIP at 600 nm. The rate of decrease in absorbance is proportional to the SDH activity.
-
Data Analysis: Calculate the percentage of SDH inhibition for each this compound concentration compared to the control. The IC50 value can be determined by plotting the percentage of inhibition against the log of the inhibitor concentration.
Visualizations
Signaling Pathway of SDH Inhibition by this compound
Caption: this compound blocks the conversion of succinate to fumarate by inhibiting SDH.
Experimental Workflow for EC50 Determination
Caption: A stepwise workflow for determining the EC50 value of this compound.
Logical Relationship of this compound's Action
Caption: The causal chain of events from this compound application to fungicidal effect.
what is the FRAC group for fluindapyr fungicide
An In-depth Technical Guide to the FRAC Group and Core Properties of Fluindapyr Fungicide
Introduction and Classification
This compound is a broad-spectrum pyrazole-carboxamide fungicide.[1] According to the Fungicide Resistance Action Committee (FRAC), this compound is classified under Group 7 , which comprises fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs).[1] This group is characterized by its specific mode of action within the fungal mitochondrial respiratory chain. The fungicidal action of this compound involves the inhibition of cellular respiration in the target fungi.[1]
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 3-(difluoromethyl)-N-[(3RS)-7-fluoro-2,3-dihydro-1,1,3-trimethyl-1H-inden-4-yl]-1-methyl-1H-pyrazole-4-carboxamide |
| CAS Number | 1383809-87-7 |
| Molecular Formula | C₁₈H₂₀F₃N₃O |
| Molecular Weight | 351.4 g/mol |
Mode of Action: Inhibition of Succinate Dehydrogenase (Complex II)
The primary target of this compound is the enzyme succinate dehydrogenase (SDH), also known as Complex II, a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. This compound functions by binding to the ubiquinone binding site (Qp-site) of the SDH enzyme.[1] This binding event physically obstructs the oxidation of succinate to fumarate.[1] The disruption of this critical step leads to a blockage of the TCA cycle and, consequently, the inhibition of fungal respiration and energy production, ultimately resulting in fungal cell death.
References
Fluindapyr: A Technical Guide to its Spectrum of Activity Against Plant Pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluindapyr is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide belonging to the pyrazole carboxamide chemical class (FRAC Group 7).[1][2] Developed by FMC Corporation, it has demonstrated efficacy against a wide range of economically important plant pathogens across various crops, including cereals, corn, soybeans, tree nuts, and turfgrass.[1][2][3][4] This technical guide provides an in-depth overview of the spectrum of activity of this compound, presenting available quantitative data, detailing experimental methodologies for its evaluation, and illustrating its mode of action and relevant experimental workflows.
This compound's primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial electron transport chain in fungi.[1][5][6] By binding to the ubiquinone binding site (Complex II) of the SDH enzyme, this compound disrupts the tricarboxylic acid (TCA) cycle, blocking cellular respiration and leading to fungal cell death.[1][5][6] This targeted action provides both preventative and curative activity against susceptible pathogens.[1]
Spectrum of Activity: Quantitative Data
The following table summarizes the available quantitative data on the efficacy of this compound against various plant pathogens. The data is presented as the effective concentration required to inhibit 50% of fungal growth (EC50) or as the minimum inhibitory concentration (MIC). It is important to note that these values can vary depending on the specific isolate, experimental conditions, and methodology used.
| Pathogen | Disease | Crop(s) | Efficacy Data (EC50/MIC in µg/mL) | Source(s) |
| Zymoseptoria tritici | Septoria tritici blotch | Wheat | EC50: Not explicitly stated for this compound alone, but studied in cross-sensitivity with other SDHIs. | |
| Sclerotinia sclerotiorum | Sclerotinia stem rot (White Mold) | Soybean, Canola, Vegetables | Fluopyram (another SDHI) EC50 range: 0.02 to 0.30 | [7] |
| Botrytis cinerea | Gray Mold | Various fruits and vegetables | Fluopyram (another SDHI) EC50 range: 0.001 to 0.054 | [8] |
| Monilinia fructicola | Brown Rot | Stone fruits | Information on control exists, but specific EC50 values for this compound are not readily available in the provided search results. | [7][9][10][11][12] |
| Cercospora sojina | Frogeye Leaf Spot | Soybean | Information on control exists, but specific EC50 values for this compound are not readily available in the provided search results. | [13][14][15][16][17][18] |
| Alternaria solani | Early Blight | Potato, Tomato | Studies on sensitivity to other SDHIs like fluopyram exist, but specific data for this compound is limited in the search results. | [6][19][20] |
| Rhizoctonia solani | Sheath Blight, Root Rot | Rice, Soybean, various vegetables | Information on control exists, but specific EC50 values for this compound are not readily available in the provided search results. | [4][8][21][22] |
| Puccinia striiformis f. sp. tritici | Stripe Rust (Yellow Rust) | Wheat | Information on control exists, but specific EC50 values for this compound are not readily available in the provided search results. | [23][24][25] |
| Blumeria graminis f. sp. tritici | Powdery Mildew | Wheat | Information on control exists, but specific EC50 values for this compound are not readily available in the provided search results. | [26][27][28][29][30] |
| Fusarium graminearum | Fusarium Head Blight (Scab) | Wheat, Corn | Studies on sensitivity to other SDHIs like pydiflumetofen and fluopyram exist, but specific data for this compound is limited in the search results. | [15][31][32][33] |
Note: The table highlights a current gap in publicly available, specific quantitative efficacy data for this compound against several key pathogens. Much of the available information is qualitative or refers to other fungicides in the same chemical class. Further research and publication of in vitro and in vivo studies are needed to build a more comprehensive quantitative profile for this compound.
Experimental Protocols
The determination of the spectrum of activity and the quantitative efficacy of a fungicide like this compound involves standardized in vitro and in vivo assays. The following are detailed methodologies for key experiments cited in the evaluation of fungicides.
In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)
This method is commonly used to determine the EC50 value of a fungicide against a specific fungal pathogen.
1. Pathogen Isolation and Culture:
-
The target pathogen is isolated from infected plant tissue and cultured on a suitable nutrient medium, such as Potato Dextrose Agar (PDA).
-
Cultures are incubated under optimal conditions of temperature and light to promote mycelial growth.
2. Fungicide Stock Solution and Dilutions:
-
A stock solution of this compound is prepared in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO).
-
A series of dilutions are made from the stock solution to achieve the desired test concentrations.
3. Preparation of Fungicide-Amended Media:
-
The fungicide dilutions are incorporated into the molten PDA medium before it solidifies. A control medium without the fungicide is also prepared.
4. Inoculation and Incubation:
-
Mycelial plugs of a uniform size are taken from the actively growing margin of a pathogen culture and placed in the center of the fungicide-amended and control plates.
-
The plates are incubated at the optimal temperature for the pathogen's growth.
5. Data Collection and Analysis:
-
The diameter of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the plate.
-
The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the control.
-
The EC50 value is then determined by probit analysis or by plotting the percentage of inhibition against the logarithm of the fungicide concentration.
Spore Germination Assay
This assay assesses the effect of the fungicide on the germination of fungal spores.
1. Spore Suspension Preparation:
-
Spores (conidia or ascospores) are harvested from a sporulating culture of the pathogen and suspended in sterile distilled water.
-
The spore concentration is adjusted to a predetermined level using a hemocytometer.
2. Fungicide Treatment:
-
The spore suspension is mixed with various concentrations of the this compound solution. A control with no fungicide is included.
3. Incubation:
-
Droplets of the treated and control spore suspensions are placed on a suitable substrate (e.g., water agar, microscope slides) in a humid chamber.
-
The slides are incubated for a period sufficient for spore germination to occur in the control group.
4. Microscopic Evaluation:
-
The percentage of germinated spores is determined by observing a set number of spores under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore.
5. Data Analysis:
-
The percentage of inhibition of spore germination is calculated for each fungicide concentration.
-
The EC50 value for spore germination is then determined using statistical methods similar to the mycelial growth inhibition assay.
Signaling Pathways and Experimental Workflows
Mode of Action of this compound
The following diagram illustrates the mode of action of this compound as a Succinate Dehydrogenase Inhibitor (SDHI) within the fungal mitochondrial respiratory chain.
Caption: Mode of action of this compound as an SDHI fungicide.
General Workflow for In Vitro Fungicide Efficacy Testing
The diagram below outlines the typical experimental workflow for determining the in vitro efficacy of a fungicide like this compound.
Caption: General workflow for in vitro fungicide efficacy testing.
Conclusion
This compound is a potent SDHI fungicide with a broad spectrum of activity against numerous plant pathogens. Its specific mode of action provides an effective tool for disease management in a variety of agricultural and horticultural systems. While qualitative data confirms its efficacy against a wide range of diseases, there is a need for more publicly available quantitative data (EC50 and MIC values) to allow for more precise comparisons and resistance monitoring. The standardized experimental protocols outlined in this guide provide a framework for generating such data, which is crucial for the responsible and effective use of this important fungicide in integrated pest management programs.
References
- 1. researchgate.net [researchgate.net]
- 2. biochemjournal.com [biochemjournal.com]
- 3. crop.bayer.com.au [crop.bayer.com.au]
- 4. researchgate.net [researchgate.net]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. ndsu.edu [ndsu.edu]
- 7. Brown Rot on Fruit / Prune / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
- 8. gkvsociety.com [gkvsociety.com]
- 9. thestubbleproject.wordpress.com [thestubbleproject.wordpress.com]
- 10. BP-45 [extension.purdue.edu]
- 11. crop.bayer.com.au [crop.bayer.com.au]
- 12. Brown rot control: Protecting your stone fruit harvest [syngenta.ca]
- 13. Septoria Tritici Blotch of Wheat / Small Grains / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
- 14. trace.tennessee.edu [trace.tennessee.edu]
- 15. NCR13 peptide protects soybean against Cercospora sojina using multi-faceted modes of action and additive interaction with chemical fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. NCR13 peptide protects soybean against Cercospora sojina by multiple modes of action and additive interaction with chemical fungicides | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 18. biorxiv.org [biorxiv.org]
- 19. ndsu.edu [ndsu.edu]
- 20. stud.epsilon.slu.se [stud.epsilon.slu.se]
- 21. researchtrend.net [researchtrend.net]
- 22. ijcmas.com [ijcmas.com]
- 23. Integrated management of yellow rust caused by Puccinia striiformis f. sp. tritici in wheat | Agronomía Mesoamericana [archivo.revistas.ucr.ac.cr]
- 24. asplantprotection.org [asplantprotection.org]
- 25. Control of stripe rust of wheat using indigenous endophytic bacteria at seedling and adult plant stage - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Sensitivity of the U.S. Blumeria graminis f. sp. tritici Population to Demethylation Inhibitor Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. The Quantitative Analyses for the Effects of Two Wheat Varieties With Different Resistance Levels on the Fungicide Control Efficacies to Powdery Mildew - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | Combating powdery mildew: Advances in molecular interactions between Blumeria graminis f. sp. tritici and wheat [frontiersin.org]
- 31. miwheat.org [miwheat.org]
- 32. researchgate.net [researchgate.net]
- 33. In Vitro Determination of the Sensitivity of Fusarium graminearum to Fungicide Fluopyram and Investigation of the Resistance Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereoisomerism and Chirality of Fluindapyr
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluindapyr is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide utilized for the control of a variety of fungal pathogens in agriculture. A key feature of its molecular structure is the presence of a single chiral center, which gives rise to two stereoisomers—specifically, a pair of enantiomers. Commercially, this compound is supplied as a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. Emerging research has demonstrated significant differences in the biological activity and environmental fate of these enantiomers. This technical guide provides a comprehensive overview of the stereoisomerism and chirality of this compound, including its chemical structure, the differential bioactivity of its enantiomers, and their distinct degradation profiles. Detailed experimental protocols for the enantioselective analysis and computational modeling of this compound are also presented, along with a summary of its synthesis. This document is intended to serve as a critical resource for researchers, scientists, and professionals in the fields of agrochemical development, environmental science, and drug discovery.
Introduction to this compound and its Stereochemistry
This compound, chemically known as 3-(difluoromethyl)-N-(7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)-1-methyl-1H-pyrazole-4-carboxamide, is a pyrazole-carboxamide fungicide.[1] Its mode of action involves the inhibition of the enzyme succinate dehydrogenase (SDH), a crucial component of the mitochondrial respiratory chain in fungi.[2] The this compound molecule possesses a stereogenic center at the C3 position of the indane ring, leading to the existence of two non-superimposable mirror-image isomers, the (R)- and (S)-enantiomers.[1] While these enantiomers share identical physicochemical properties in an achiral environment, they can exhibit marked differences in their interactions with chiral biological systems, such as target enzymes and metabolic pathways.[3] The commercial formulation of this compound is a racemic mixture of these (R)- and (S)-enantiomers.[1][4]
Chemical Structure and Chirality
The chirality of this compound originates from the asymmetric carbon atom in the indane moiety. The spatial arrangement of the substituents around this chiral center determines the absolute configuration of each enantiomer, designated as either (R) or (S) according to the Cahn-Ingold-Prelog priority rules.
Caption: Relationship between racemic this compound and its constituent enantiomers.
Physicochemical Properties
While enantiomers have identical physical properties such as melting point, boiling point, and solubility in achiral solvents, the properties of the racemic mixture can differ from those of the pure enantiomers.[5] This is because the crystal lattice of a racemate can be a conglomerate (a physical mixture of enantiopure crystals) or a racemic compound (a regular arrangement of both enantiomers in the unit cell).[6] Specific data on the distinct physicochemical properties of the individual this compound enantiomers versus the racemate are not extensively available in the public domain but are crucial for understanding formulation and bioavailability. The known properties of racemic this compound are summarized in Table 1.
Table 1: Physicochemical Properties of Racemic this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₂₀F₃N₃O | [7] |
| Molecular Weight | 351.37 g/mol | [7] |
| Water Solubility (20°C, pH 7) | 1.63 mg/L | [7][8] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 4.12 | [8] |
Enantioselective Biological Activity and Degradation
Significant differences in the biological activity and environmental degradation of this compound enantiomers have been reported, highlighting the importance of enantioselective studies.
Fungicidal Activity
Research has shown that the fungicidal activity of this compound is primarily attributed to the (S)-enantiomer. In a study against Rhizoctonia solani, the fungus responsible for rice sheath blight, (S)-fluindapyr was found to be 87.8 times more active than (R)-fluindapyr.[1][9] This difference in activity is further supported by molecular docking studies, which predict a stronger binding affinity of the (S)-enantiomer to the target enzyme, succinate dehydrogenase.
Table 2: Enantioselective Bioactivity and Binding Affinity of this compound against Rhizoctonia solani
| Parameter | (R)-fluindapyr | (S)-fluindapyr | Reference(s) |
| EC₅₀ (mg/L) | 1.871 | 0.0213 | [9] |
| Binding Affinity with SDH (kcal/mol) | -32.12 | -42.91 | [1][9] |
Environmental Fate and Degradation
The enantiomers of this compound also exhibit different degradation rates in the environment. Under anaerobic conditions in paddy soil, the (R)-enantiomer degrades more rapidly than the (S)-enantiomer.[1][9] This enantioselective degradation can lead to a shift in the enantiomeric ratio in the environment over time, which has implications for long-term efficacy and ecotoxicological risk assessment.
Table 3: Degradation Half-lives of this compound Enantiomers in Paddy Soil (Anaerobic)
| Enantiomer | Half-life (t₁/₂) in days | Reference(s) |
| (R)-fluindapyr | 69.6 | [1][9] |
| (S)-fluindapyr | 101.8 | [1][9] |
Experimental Protocols
Chiral Separation by Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS)
The separation and quantification of this compound enantiomers can be effectively achieved using SFC-MS/MS. This technique offers advantages in terms of speed and reduced organic solvent consumption compared to traditional high-performance liquid chromatography (HPLC).
Protocol for SFC-MS/MS Analysis: [1]
-
Instrumentation: Supercritical Fluid Chromatography system coupled with a tandem quadrupole mass spectrometer.
-
Chiral Column: Chiralcel OD-3 (or equivalent polysaccharide-based chiral stationary phase).
-
Mobile Phase: A mixture of supercritical CO₂ and methanol (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Back Pressure: 2000 psi.
-
Detection: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for this compound should be optimized for the instrument used.
-
Sample Preparation: Samples (e.g., from soil or plant matrices) are typically extracted using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by filtration before injection.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Relationship among physicochemical properties, skin permeability, and topical activity of the racemic compound and pure enantiomers of a new antifungal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (Ref: IR9792) [sitem.herts.ac.uk]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. pubs.acs.org [pubs.acs.org]
Fluindapyr's Journey in the Soil: A Technical Guide to its Environmental Fate and Degradation
For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the environmental fate and degradation of the fungicide fluindapyr in the soil environment. This document outlines its persistence, mobility, and transformation pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate complex processes.
This compound, a succinate dehydrogenase inhibitor (SDHI) fungicide, is utilized for the control of a range of fungal diseases in various crops.[1][2] Understanding its behavior in soil is critical for assessing its environmental impact and ensuring its safe and effective use.
Physicochemical Properties and Mobility in Soil
This compound is characterized by its moderate solubility in water and relatively high sorption to soil, which dictates its movement and availability in the soil matrix.[3] Its potential for mobility is generally considered low.[1]
| Property | Value | Source |
| Water Solubility | 1.63 mg/L (20°C, pH 7) | [1] |
| Log K_ow_ | 4.12 | [3] |
| Vapor Pressure | 2.14 x 10⁻¹⁰ torr (20°C) | [1] |
| Henry's Law Constant | 6.05 × 10⁻¹¹ atm-m³/mol (20°C) | [1] |
| Soil Organic Carbon-Water Partitioning Coefficient (K_oc_) | 1288 - 3302 L/kg | [1] |
The K_oc_ values classify this compound as slightly mobile, indicating a tendency to bind to soil organic matter and limiting its potential to leach into groundwater.[1][3] However, its high persistence suggests that slow leaching to shallow groundwater over time is possible.[3]
Degradation of this compound in Soil
This compound is a persistent compound in the soil environment, with degradation occurring slowly through a combination of biotic and abiotic processes.[2][3] It is stable to hydrolysis.[1]
Biotic Degradation
Microbial metabolism is a key factor in the breakdown of this compound in soil. Studies have been conducted under both aerobic and anaerobic conditions to determine its persistence.
Table 2: Aerobic and Anaerobic Soil Metabolism Half-Lives (DT₅₀)
| Condition | Half-life (DT₅₀) in days | Source |
| Aerobic Metabolism | 144 - 437 | [1] |
| Anaerobic Metabolism | 938 - 1841 | [1] |
Under anaerobic conditions, the degradation of this compound is significantly slower. One study on paddy soil identified enantioselective degradation, with the R-fluindapyr enantiomer degrading faster (half-life of 69.6 days) than the S-fluindapyr enantiomer (half-life of 101.8 days).[4]
Abiotic Degradation
Photolysis: The degradation of this compound by sunlight on the soil surface is also a slow process.
Table 3: Soil Photolysis Half-Life (DT₅₀)
| Condition | Half-life (DT₅₀) in days | Source |
| Soil Photolysis | 170 (25°C) | [1] |
Major Transformation Products
The degradation of this compound in soil leads to the formation of several transformation products, also known as metabolites. The primary residues of concern identified in environmental fate studies include the parent compound and three major metabolites.[2][3]
These major metabolites are:
The formation of 3-Hydroxy-IR9792 has been observed in aerobic and anaerobic metabolism studies, as well as in soil photolysis and field dissipation studies, with maximum formations reaching up to 19% of the applied radioactivity in aerobic soil.[3] These transformation products are structurally similar to the parent this compound and are considered in risk assessments.[3] Interestingly, these degradates are more mobile than the parent compound.[2]
Field Dissipation
Terrestrial field dissipation studies provide real-world data on the persistence and mobility of this compound under actual use conditions.[5] These studies have shown dissipation half-life (DT₅₀) values ranging from 7 to 275 days.[1] The variability in these values reflects the influence of different soil types, climatic conditions, and agricultural practices on the degradation rate of this compound.
Experimental Protocols
The following sections outline the general methodologies used in key environmental fate studies for this compound.
Aerobic and Anaerobic Soil Metabolism Studies
These laboratory studies are designed to assess the rate and pathway of this compound degradation by soil microorganisms under controlled conditions.
Protocol:
-
Soil Selection: Representative agricultural soils are collected and characterized for properties such as texture, organic matter content, pH, and microbial biomass.
-
Test Substance Application: ¹⁴C-labeled this compound is applied to the soil samples at a known concentration.
-
Incubation:
-
Aerobic: Soil samples are maintained at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity) with a continuous supply of air.
-
Anaerobic: After an initial aerobic phase to allow for the establishment of microbial activity, the soil is flooded with water and purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.
-
-
Sampling: Samples are collected at various time intervals throughout the incubation period.
-
Extraction and Analysis: Soil samples are extracted using appropriate solvents. The parent compound and its transformation products are identified and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[6][7][8]
-
Data Analysis: The rate of degradation (DT₅₀ and DT₉₀ values) is calculated using appropriate kinetic models.
Soil Photolysis Studies
This type of study evaluates the degradation of this compound on the soil surface when exposed to light.
Protocol:
-
Soil Preparation: A thin layer of soil is applied to a suitable support (e.g., glass plates).
-
Application: ¹⁴C-labeled this compound is applied uniformly to the soil surface.
-
Irradiation: The treated soil samples are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp) in a temperature-controlled chamber. Dark control samples are incubated under the same conditions but shielded from light.
-
Sampling and Analysis: Soil is sampled at different time points and analyzed for the parent compound and photoproducts using methods similar to those in metabolism studies.
-
Data Analysis: The photolytic degradation rate and half-life are determined.
Terrestrial Field Dissipation Studies
These studies are conducted under real-world conditions to assess the overall dissipation of a pesticide from the soil.
Protocol:
-
Site Selection: Field plots are established in representative agricultural areas, considering different soil types and climates.[6]
-
Application: this compound is applied to the plots using methods that simulate typical agricultural practices (e.g., broadcast spraying).[5]
-
Soil Sampling: Soil cores are collected from treated plots at various time intervals after application and at different soil depths.
-
Analysis: The concentration of this compound and its major metabolites in each soil sample is determined using validated analytical methods, typically LC-MS/MS.[6][7]
-
Data Analysis: The data are used to calculate the field dissipation half-life (DT₅₀) and to assess the leaching potential of the compound under field conditions.
Conclusion
This compound is a persistent fungicide in the soil environment, with degradation occurring slowly through both microbial and photolytic pathways. Its low mobility, attributed to strong sorption to soil organic matter, limits its potential for extensive leaching. However, its persistence warrants consideration for potential long-term impacts and the possibility of slow movement to shallow groundwater. The primary degradation pathway involves the formation of several key metabolites that are more mobile than the parent compound. A thorough understanding of these environmental fate characteristics is essential for the responsible management and risk assessment of this compound in agricultural systems.
References
- 1. mda.state.mn.us [mda.state.mn.us]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. researchgate.net [researchgate.net]
- 5. Terrestrial and Aquatic Field Dissipation - Waterborne Environmental [waterborne-env.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
Fluindapyr: A Toxicological Assessment in Mammalian and Aquatic Systems
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Fluindapyr is a broad-spectrum fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class of pesticides. Its primary mode of action in target fungi is the inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. This inhibition effectively blocks cellular respiration, leading to fungal cell death. While highly effective against a range of plant pathogens, a thorough understanding of its toxicological profile in non-target organisms, particularly mammals and aquatic life, is crucial for its safe and responsible use. This technical guide provides a comprehensive overview of the toxicology of this compound, with a focus on mammalian and aquatic species, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Mammalian Toxicology
This compound exhibits a low order of acute toxicity in mammals. However, repeated exposure can lead to adverse effects, primarily targeting the liver in certain species.
Acute Toxicity
Studies in rodents indicate that this compound is practically non-toxic on an acute oral basis.
Chronic Toxicity and Carcinogenicity
Chronic exposure to this compound has been shown to induce liver effects in dogs, which appear to be the most sensitive mammalian species. In contrast, similar effects were not observed in rats and mice even at high dose levels.[1][2] A 1-year chronic toxicity study in dogs identified reduced body weight as a key adverse effect.[1]
Reproductive and Developmental Toxicity
In a two-generation reproduction study in rats, this compound was found to induce adverse effects on parental animals, reproduction, and offspring at the same dose levels.[1] Observed effects included an increase in thyroid follicular hypertrophy/hyperplasia in parental animals and impacts on various reproductive parameters.[1] Importantly, there was no evidence of increased quantitative or qualitative susceptibility of the young in developmental toxicity studies in rats and rabbits.[1] No adverse effects were observed in parental animals or fetuses at or near the limit dose of 1,000 mg/kg/day in these developmental studies.[1]
Neurotoxicity
An acute neurotoxicity study in rats showed decreases in motor activity at high doses. However, the overall concern for neurotoxicity is considered low as no other neurotoxic effects were observed in other studies, including a subchronic neurotoxicity study, and no neurohistopathological changes were found.[3]
Quantitative Mammalian Toxicology Data
| Study Type | Species | Endpoint | Value (mg/kg/day) | Key Findings |
| Acute Neurotoxicity | Rat | NOAEL | 60 | Adverse effects observed at 125 mg/kg.[1][2] |
| Chronic Toxicity (1-year) | Dog | - | 8 | Reduced body weight.[1][2] |
| Developmental Toxicity | Rat | - | ~1000 | No adverse effects in parental animals or fetuses near the limit dose.[1] |
| Developmental Toxicity | Rabbit | - | ~1000 | No adverse effects in parental animals or fetuses near the limit dose.[1] |
NOAEL: No-Observed-Adverse-Effect-Level
Mechanism of Action in Fungi
This compound's fungicidal activity stems from its ability to inhibit the succinate dehydrogenase (SDH) enzyme, which is part of the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle. By binding to the ubiquinone binding site of the SDH enzyme, this compound blocks the oxidation of succinate to fumarate.[4] This disruption of cellular respiration leads to a depletion of cellular energy (ATP) and ultimately, fungal cell death. While this is the established mechanism in fungi, the specific mode of action leading to adverse effects in mammals has not been fully elucidated.[1][2]
Aquatic Toxicology
This compound is classified as highly toxic to fish and aquatic invertebrates on an acute exposure basis.[4] It is persistent in aquatic environments and has a moderate potential to bioaccumulate.
Toxicity to Aquatic Organisms
The toxicity of this compound varies across different aquatic species.
Environmental Fate and Bioaccumulation
This compound is stable to hydrolysis and degrades slowly in both soil and aquatic environments.[4] It has a high log Kow value of 4.12, suggesting a potential for bioaccumulation. However, measured bioconcentration factors (BCFs) in fish are lower than what would be predicted from the log Kow, indicating that fish may metabolize and eliminate the compound.[5]
Quantitative Aquatic Toxicology Data
| Organism Group | Test Type | Endpoint | Value (µg a.i./L) |
| Fish | Acute | - | 55 |
| Fish | Chronic | - | 31 |
| Aquatic Invertebrates | Acute | - | 207 |
| Aquatic Invertebrates | Chronic | - | 120 |
| Aquatic Plants (Vascular) | - | IC50 | >2,000 |
| Aquatic Plants (Non-vascular) | - | IC50 | 1,500 |
IC50: The concentration of a substance which inhibits a biological process by 50%. Data sourced from the Minnesota Department of Agriculture.[4]
Experimental Protocols
Detailed experimental protocols for toxicological assessments are critical for the interpretation and replication of study findings. The following outlines a generalized workflow for a chronic toxicity study in a mammalian model, based on the types of studies reviewed for this compound.
Key Methodological Considerations:
-
Test Species: The choice of species is critical. For this compound, dogs were identified as a particularly sensitive species for chronic effects.
-
Dose Selection: Dose levels are typically selected based on preliminary range-finding studies to establish a dose-response relationship, including a no-observed-adverse-effect-level (NOAEL).
-
Administration Route: The route of administration should mimic potential human exposure pathways. For pesticides, dietary administration is common for chronic studies.
-
Endpoints: A comprehensive set of endpoints should be evaluated, including clinical observations, body weight, food consumption, clinical pathology (hematology and serum chemistry), organ weights, and gross and microscopic pathology.
-
Statistical Analysis: Appropriate statistical methods are employed to determine the significance of any treatment-related effects and to establish the NOAEL and lowest-observed-adverse-effect-level (LOAEL).
Conclusion
The toxicological assessment of this compound reveals a compound with low acute toxicity to mammals but with the potential for adverse effects, particularly on the liver, following chronic exposure in sensitive species. It is not considered carcinogenic or genotoxic. In aquatic ecosystems, this compound poses a significant hazard to fish and invertebrates, highlighting the need for mitigation measures to prevent environmental contamination. The established mechanism of action in fungi, inhibition of the SDH enzyme, provides a clear understanding of its fungicidal properties. Further research into the specific molecular mechanisms underlying its toxicity in mammals would provide a more complete picture of its risk profile. This guide serves as a foundational resource for researchers and professionals involved in the ongoing evaluation and safe management of this compound.
References
Interpreting Toxicological Endpoints from Fluindapyr Safety Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological endpoints of fluindapyr, a succinate dehydrogenase inhibitor (SDHI) fungicide. The information is compiled from safety studies and regulatory assessments to assist researchers, scientists, and drug development professionals in understanding the potential hazards and risks associated with this compound. This document summarizes key quantitative data, outlines experimental methodologies for pivotal studies, and visually represents the toxicological mechanism of action.
Core Toxicological Profile
This compound's primary mode of action is the inhibition of succinate dehydrogenase (SDH), also known as mitochondrial complex II, which is a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1] While this is its intended mechanism in fungi, the high degree of conservation of the SDH enzyme across species raises the potential for off-target effects in mammals.[1]
Regulatory assessments by agencies such as the U.S. Environmental Protection Agency (EPA) have identified the liver and thyroid as the primary target organs for this compound toxicity in mammals.[2] Observed liver effects include hepatocellular hypertrophy, increased liver weights, and bile duct hyperplasia, which can be accompanied by changes in clinical chemistry markers like alkaline phosphatase (ALP), alanine aminotransferase (ALT), and gamma-glutamyl transferase (GGT).[2] Thyroid effects have manifested as follicular hypertrophy and hyperplasia.[2]
Quantitative Toxicological Data
The following tables summarize the key toxicological endpoints, including the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL), derived from various safety studies on this compound. These values are crucial for risk assessment and the establishment of safe exposure levels.
| Study Type | Species | Duration | NOAEL | LOAEL | Key Effects Observed at LOAEL | Citation |
| Acute Oral Toxicity | Rat | Single Dose | >2000 mg/kg | - | Low acute toxicity. | [3] |
| Acute Neurotoxicity | Rat | Single Dose | 60 mg/kg/day | 125 mg/kg/day | Decreased motor activity. | [3][4][5] |
| Chronic Toxicity | Dog | 1 Year | 4 mg/kg/day | 8 mg/kg/day | Reduced body weight. | [3][5][6] |
| 2-Generation Reproduction | Rat | 2 Generations | 30 mg/kg/day | 142/173 mg/kg/day (males/females) | Parental, offspring, and reproductive effects; thyroid follicular hypertrophy/hyperplasia. | [3][4][7] |
| Developmental Toxicity | Rat | Gestation Days 6-15 | - | - | No evidence of increased quantitative or qualitative susceptibility. | [5] |
| Developmental Toxicity | Rabbit | Gestation Days 6-19 | - | - | No evidence of increased quantitative or qualitative susceptibility. | [5] |
| Carcinogenicity | Rat | 2 Years | - | - | Classified as "Not Likely to be Carcinogenic to Humans". | [2] |
| Carcinogenicity | Mouse | 18 Months | - | - | Classified as "Not Likely to be Carcinogenic to Humans". | [2] |
Experimental Protocols
Detailed experimental protocols for the key toxicological studies are summarized below, based on standard regulatory guidelines (e.g., OECD, EPA).
1-Year Chronic Toxicity Study in Dogs
-
Objective: To evaluate the potential adverse effects of this compound following long-term oral administration in a non-rodent species.
-
Test System: Beagle dogs, typically four per sex per dose group.[8]
-
Administration: this compound is administered orally, usually mixed in the diet, for a period of one year.[8]
-
Dose Levels: A control group and at least three dose levels are used. For this compound, dose levels were selected to identify a NOAEL and a LOAEL.[3][5][6]
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements, and periodic ophthalmoscopic, hematological, and clinical chemistry examinations are conducted.[8]
-
Pathology: At the end of the study, all animals undergo a full necropsy, and a comprehensive set of tissues is collected for histopathological examination.[8]
2-Generation Reproduction Toxicity Study in Rats
-
Objective: To assess the effects of this compound on male and female reproductive performance and on the development of the offspring over two generations.[9]
-
Test System: Rats, typically Sprague-Dawley or a similar strain.[9]
-
Administration: The test substance is administered continuously in the diet to the parent (F0) generation before mating, during mating, gestation, and lactation. The offspring (F1 generation) are then selected and also administered the test substance through to the production of the F2 generation.[9]
-
Dose Levels: A control and at least three dose levels are used.
-
Endpoints: Key endpoints include parental toxicity (e.g., body weight, food consumption, clinical signs), reproductive parameters (e.g., mating, fertility, gestation length), and offspring viability, growth, and development.[9] Histopathology of reproductive organs is also performed.[9]
Acute Neurotoxicity Study in Rats
-
Objective: To evaluate the potential for this compound to cause neurotoxic effects after a single oral dose.[10]
-
Test System: Adult rats.[10]
-
Administration: A single dose of this compound is administered by gavage.
-
Dose Levels: A control group and multiple dose levels are used to establish a dose-response relationship.
-
Observations: Animals are observed for clinical signs of neurotoxicity, changes in motor activity, and performance in a functional observational battery (FOB) at specified time points after dosing.[10]
-
Pathology: At the termination of the study, nervous system tissues are examined for histopathological changes.[10]
Visualizing Toxicological Pathways and Workflows
Mechanism of Action: SDHI-Induced Mitochondrial Dysfunction
This compound, as a succinate dehydrogenase inhibitor (SDHI), targets Complex II of the mitochondrial electron transport chain. Its inhibitory action disrupts cellular respiration and can lead to a cascade of downstream events, including the generation of reactive oxygen species (ROS) and subsequent oxidative stress.
Caption: Mechanism of this compound toxicity via inhibition of mitochondrial Complex II (SDH).
General Workflow for a Toxicological Safety Study
The process of conducting a toxicological safety study follows a structured workflow, from initial planning and dose range finding to the final histopathological analysis and reporting. This ensures the generation of robust and reliable data for risk assessment.
Caption: General workflow of a toxicological safety study.
References
- 1. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. mdpi.com [mdpi.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 10. Acute neurotoxicity (rat) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
Methodological & Application
Application Notes and Protocols for Fluindapyr Stock Solution Preparation in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of fluindapyr stock solutions for use in a variety of in vitro assays. This compound is a broad-spectrum fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class.[1] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for proper handling, storage, and preparation of solutions.
| Property | Value | Reference |
| Molecular Weight | 351.4 g/mol | |
| Appearance | Solid | |
| Melting Point | 169-171°C | |
| Water Solubility | 1.63 mg/L (at 20°C, pH 7) | [1] |
| log K_ow_ (Octanol-Water Partition Coefficient) | 4.12 | |
| Mode of Action | Succinate Dehydrogenase Inhibitor (SDHI) | [1] |
Experimental Protocols
Materials and Reagents
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Analytical balance
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. DMSO is a common solvent for dissolving hydrophobic compounds for use in cell-based assays.
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 351.4 g/mol x 1000 mg/g = 3.514 mg
-
-
-
Weighing this compound:
-
Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.
-
Carefully weigh out 3.514 mg of this compound and add it to the microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound.
-
Cap the tube tightly and vortex thoroughly for at least 1-2 minutes to ensure complete dissolution. Visually inspect the solution to ensure no solid particles remain.
-
-
Storage:
-
Store the 10 mM this compound stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Properly label the aliquots with the compound name, concentration, solvent, and date of preparation.
-
Preparation of Working Solutions for In Vitro Assays
Working solutions are prepared by diluting the high-concentration stock solution into the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that is toxic to the cells (typically ≤ 0.5%).
Procedure:
-
Determine the desired final concentrations of this compound for your experiment. The effective concentration of this compound can vary depending on the cell type and the specific assay. A typical starting point for SDHI fungicides can range from low µg/mL to tens of µg/mL. It is recommended to perform a dose-response curve to determine the optimal concentration range.
-
Perform serial dilutions:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare a series of dilutions in your cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution (e.g., add 10 µL of 10 mM stock to 990 µL of cell culture medium).
-
Continue with serial dilutions to achieve the desired final concentrations for your assay. Always prepare a vehicle control containing the same final concentration of DMSO as your highest this compound concentration.
-
Visualizations
This compound Stock Solution Preparation Workflow
References
Quantitative Analysis of Fluindapyr Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note and Protocol
Introduction
Fluindapyr is a novel pyrazole-carboxamide fungicide classified as a succinate dehydrogenase inhibitor (SDHI). Its widespread use in agriculture necessitates sensitive and reliable analytical methods for monitoring its residues in various environmental and food matrices to ensure consumer safety and regulatory compliance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the quantitative analysis of pesticide residues due to its high selectivity, sensitivity, and accuracy.[1][2][3] This application note provides a detailed protocol for the quantitative determination of this compound in different matrices using LC-MS/MS.
Principle
The methodology involves the extraction of this compound from the sample matrix, followed by cleanup to remove interfering co-extractives, and subsequent analysis by LC-MS/MS. A common and effective sample preparation technique for various food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1][3][4][5] For water samples, a direct injection approach can be employed.[6] The LC system separates this compound from other components in the extract, and the triple quadrupole mass spectrometer provides sensitive and selective detection using Multiple Reaction Monitoring (MRM).
Experimental Protocols
Sample Preparation: QuEChERS Method for Fruits and Vegetables
This protocol is adapted from methodologies used for pesticide residue analysis in food matrices like cucumber and tomato.[1][4]
a. Materials and Reagents:
-
Homogenized sample (e.g., tomato, cucumber)
-
Acetonitrile (ACN), LC-MS grade[1]
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
Graphitized carbon black (GCB) - optional, for pigmented matrices
-
C18 sorbent
-
Centrifuge tubes (15 mL and 50 mL)
b. Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at ≥4000 rpm for 5 minutes.[7]
c. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing the dSPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA). For pigmented samples, GCB can be included.
-
Vortex for 30 seconds.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Soil
This protocol is based on established methods for this compound analysis in soil.[7]
a. Materials and Reagents:
-
Soil sample, homogenized and sieved
-
Acetone
-
Deionized water
-
0.5N Hydrochloric acid (HCl)
-
Methanol
b. Extraction:
-
Weigh 5.0 g of the soil sample into a 50 mL centrifuge tube.[7]
-
Add 25 mL of an acetone:water (9:1, v/v) solution.[7]
-
Shake on a wrist-action shaker for approximately 60 minutes.[7]
-
Centrifuge at 4000 rpm for 10 minutes and decant the supernatant into a 100 mL volumetric flask.[7]
-
Repeat the extraction with 25 mL of acetone:water (1:1, v/v), sonicate for 60 minutes at 40°C, shake for 60 minutes, and centrifuge.[7] Combine the supernatant with the first extract.
-
Perform a third extraction with 25 mL of acetone:0.5N HCl (1:1, v/v) following the same procedure and combine the supernatant.[7]
-
Bring the final volume in the volumetric flask to 100 mL with acetone.[7]
c. Cleanup and Final Preparation:
-
Transfer a portion of the combined extract to a centrifuge tube and centrifuge at 4000 rpm for 10 minutes.[7]
-
Transfer an aliquot of the supernatant to a new tube and evaporate the acetone under a stream of nitrogen.[7]
-
Reconstitute the remaining aqueous solution to the original aliquot volume with methanol.[7]
-
Filter the final extract through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
Sample Preparation: Water
For drinking water, a direct injection method can be utilized after simple preparation.[6]
a. Materials and Reagents:
-
Water sample
-
Millipore water (for dilutions)
b. Protocol:
-
Collect the water sample.
-
If necessary, centrifuge the sample to remove any particulate matter.[2]
-
Aliquots of the water sample are directly injected into the LC-MS/MS system.[6]
-
For calibration standards, prepare dilutions of this compound stock solution in Millipore water.[6]
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters for this compound analysis. Optimization may be required based on the specific instrument and matrix.
| Parameter | Typical Condition |
| LC System | Agilent 1290 HPLC system or equivalent[6] |
| Column | C18 column (e.g., Waters XTerra C18, 50 mm x 4.6 mm, 3.5 µm)[6] |
| Column Temperature | 40 °C[6] |
| Mobile Phase A | Water with 0.1% formic acid or 10mM ammonium acetate[7] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid[7] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 10 - 40 µL[6] |
| MS System | Triple quadrupole mass spectrometer (e.g., AB Sciex API 6500+)[6] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode[6] |
| Precursor Ion (m/z) | 352 [M+H]⁺[6] |
| Product Ions (m/z) | 256, 312 (quantification and confirmation)[6] |
| Collision Energy | Optimized for specific transitions |
| Declustering Potential | Optimized for specific transitions |
Quantitative Data Summary
The following table summarizes the quantitative performance data for this compound analysis in various matrices as reported in the literature.
| Matrix | Method | LOQ | Average Recovery (%) | Precision (RSD %) | Reference |
| Cucumber & Tomato | QuEChERS & SFC-MS/MS | 5 µg/kg | 84.1 - 103.0 | Not specified | [4] |
| Drinking Water | Direct Injection LC-MS/MS | 0.1 µg/L | Not specified in abstract | Not specified in abstract | [6] |
| Soil | Solvent Extraction & LC-MS/MS | 0.001 mg/kg | 70 - 120 | < 20 | [8] |
| Fruits and Vegetables (general) | QuEChERS & LC-MS/MS | 10 µg/kg | 72.0 - 118.0 | < 20 | [3] |
| Surface Water | SPE & UHPLC-MS/MS | 0.1 - 0.2 µg/L | 90 - 108.8 | 2.8 - 18.7 | [9] |
LOQ: Limit of Quantitation, RSD: Relative Standard Deviation
Method Validation
The analytical method should be validated according to established guidelines (e.g., SANTE/12682/2019) to ensure reliability.[9] Key validation parameters include:
-
Linearity: Assessed by analyzing calibration standards at multiple concentration levels. A correlation coefficient (R²) of >0.99 is typically desired.[4]
-
Accuracy (Recovery): Determined by analyzing spiked blank matrix samples at different concentrations (e.g., LOQ and 10x LOQ). Recoveries are generally expected to be within 70-120%.[2][7][9]
-
Precision: Evaluated as repeatability (intra-day precision) and reproducibility (inter-day precision) and expressed as the relative standard deviation (RSD). RSD values should typically be ≤20%.[4][9][10]
-
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Matrix Effects: The influence of co-eluting matrix components on the ionization of the target analyte.[11] These can be assessed by comparing the response of the analyte in a pure solvent standard to that in a matrix-matched standard.
Visualizations
Caption: General workflow for the quantitative analysis of this compound.
Conclusion
The LC-MS/MS methods described provide a robust and sensitive approach for the quantitative analysis of this compound in various matrices. The choice of sample preparation protocol is critical and depends on the specific matrix being analyzed. Proper method validation is essential to ensure the accuracy and reliability of the results, which is crucial for regulatory monitoring and risk assessment.
References
- 1. agilent.com [agilent.com]
- 2. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment of an LC-MS/MS Method for the Determination of 45 Pesticide Residues in Fruits and Vegetables from Fujian, China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. mdpi.com [mdpi.com]
- 10. fda.gov [fda.gov]
- 11. Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry [restek.com]
Application of Fluindapyr in Integrated Disease Management Programs: A Detailed Guide for Researchers
Introduction
Fluindapyr is a novel broad-spectrum fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class, categorized under FRAC Group 7.[1] It offers a valuable tool for integrated disease management (IDM) programs, providing effective control against a wide range of fungal pathogens in various crops, including cereals, corn, soybeans, tree nuts, and turfgrass.[1][2] Its unique mode of action and efficacy against pathogens resistant to other fungicide classes make it a critical component for sustainable disease control and resistance management strategies.[3][4]
This document provides detailed application notes and protocols for the use of this compound in a research setting, targeting researchers, scientists, and drug development professionals. It summarizes key performance data, outlines experimental methodologies, and visualizes important biological and logical pathways.
Data Presentation: Efficacy of this compound and its Formulations
The efficacy of this compound, both as a standalone active ingredient and in combination with other fungicides, has been demonstrated in various field trials. The following tables summarize the available quantitative data on its performance against key diseases.
Table 1: Efficacy of Kalida™ (this compound + Flutriafol) on Turfgrass Diseases
| Disease | Pathogen | Crop | Efficacy Rating | Source |
| Dollar Spot | Clarireedia spp. | Creeping Bentgrass | Excellent | [5] |
| Brown Patch | Rhizoctonia solani | Colonial Bentgrass | Excellent | [5] |
| Large Patch | Rhizoctonia solani | Warm-season turf | Excellent | |
| Fairy Ring | Basidiomycetes | Turfgrass | Excellent | [6] |
| Bipolaris Leaf Spot | Bipolaris spp. | Warm-season turf | Excellent |
Table 2: Efficacy of Adastrio™ (this compound + Flutriafol + Azoxystrobin) on Row Crop Diseases
| Disease | Pathogen | Crop | Application Rate (fl. oz./A) | Efficacy Notes | Source |
| Gray Leaf Spot | Cercospora zeae-maydis | Corn | 7-9 | Effective, broad-spectrum control | [7][8] |
| Northern Corn Leaf Blight | Exserohilum turcicum | Corn | 7-9 | Effective, broad-spectrum control | [7][8] |
| Southern Rust | Puccinia polysora | Corn | 7-9 | Superior rust control | [7][9] |
| Tar Spot | Phyllachora maydis | Corn | 7-9 | Effective control | [7] |
| Frogeye Leaf Spot | Cercospora sojina | Soybeans | Not specified | Effective | [10] |
| Septoria Brown Spot | Septoria glycines | Soybeans | Not specified | Effective | [10] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following protocols are based on standard practices for fungicide efficacy trials in turfgrass and row crops.
Protocol 1: Efficacy of this compound Formulations Against Dollar Spot in Turfgrass
1. Experimental Design:
- Location: Research greenhouse or field plots with a history of dollar spot.
- Turfgrass Species: Creeping bentgrass (Agrostis stolonifera) maintained at fairway height (0.5 inches).
- Plot Size: 3 ft x 6 ft plots.
- Replication: 4 replicates per treatment.
- Arrangement: Randomized complete block design.
2. Inoculation:
- Inoculate plots with a culture of Clarireedia spp. grown on autoclaved rye grain.
- Distribute inoculum evenly across each plot to ensure uniform disease pressure.
- Maintain high humidity through misting to promote infection.
3. Treatments:
- Untreated Control: Serves as a baseline for disease development.
- This compound Formulation(s): Apply at various rates (e.g., low, medium, high label rates) to determine dose-response. For Kalida™ (this compound + flutriafol), typical rates for dollar spot are 0.25-0.4 fl. oz. per 1,000 sq. ft.[11]
- Standard Fungicide Control: A commercially available fungicide with known efficacy against dollar spot for comparison.
4. Application:
- Apply fungicides using a CO2-pressurized backpack sprayer calibrated to deliver a consistent volume (e.g., 2 gallons of water per 1,000 sq. ft.).
- Initiate applications preventatively when environmental conditions are conducive for dollar spot development or curatively at the first sign of disease.
- Repeat applications at specified intervals (e.g., 14 or 21 days).
5. Data Collection:
- Visually assess disease severity weekly as the percentage of the plot area exhibiting dollar spot symptoms.
- Assess turfgrass quality on a scale of 1 to 9, where 1 is dead turf, 9 is excellent turf, and 6 is considered commercially acceptable.
- Measure turfgrass color using a colorimeter to quantify any phytotoxicity or enhancement.
6. Statistical Analysis:
- Analyze data using Analysis of Variance (ANOVA).
- Use a mean separation test (e.g., Fisher's Least Significant Difference) at P ≤ 0.05 to determine significant differences between treatments.
Protocol 2: Efficacy of this compound Formulations Against Foliar Diseases in Corn
1. Experimental Design:
- Location: Field plots in an area with a history of target diseases (e.g., gray leaf spot, northern corn leaf blight, southern rust).
- Hybrid: A corn hybrid susceptible to the target diseases.
- Plot Size: Four 30-inch rows, 25 feet long.
- Replication: 4 replicates per treatment.
- Arrangement: Randomized complete block design.
2. Treatments:
- Untreated Control: No fungicide application.
- This compound Formulation(s): Apply at recommended rates. For Adastrio™ (this compound + flutriafol + azoxystrobin), the typical use rate is 7-9 fl. oz./A.[7][8]
- Component Fungicides: Treatments with the individual active ingredients of the this compound formulation to assess for synergistic effects.
- Competitor Standard: A commercially available fungicide labeled for the target diseases.
3. Application:
- Apply fungicides at the VT-R2 growth stage (tasseling to early milk) using a CO2-pressurized backpack sprayer with a boom covering the center two rows.
- Calibrate the sprayer to deliver a standard volume (e.g., 15-20 gallons per acre).
4. Data Collection:
- Visually assess disease severity on the ear leaf and leaves above and below at 14, 21, and 28 days after application. Rate the percentage of leaf area covered by lesions.
- At physiological maturity, hand-harvest the center two rows of each plot.
- Measure grain moisture and adjust yield to a standard moisture content (e.g., 15.5%).
5. Statistical Analysis:
- Analyze disease severity and yield data using ANOVA.
- Use a mean separation test (e.g., Tukey's HSD) at P ≤ 0.10 to identify significant differences among treatments.
Visualizations: Signaling Pathways and Logical Relationships
Signaling Pathway of this compound (SDHI Fungicide)
This compound's mode of action is the inhibition of succinate dehydrogenase (SDH), a critical enzyme complex in the mitochondrial electron transport chain (mETC) and the tricarboxylic acid (TCA) cycle.[1] This disruption has significant downstream effects on fungal cellular respiration and energy production.
Experimental Workflow for Fungicide Efficacy Trial
The following diagram illustrates a typical workflow for conducting a fungicide efficacy trial, from initial setup to final data analysis.
Logical Relationships in an IDM Program Incorporating this compound
An effective IDM program integrates multiple strategies to manage diseases sustainably. This compound, as an SDHI fungicide, plays a key role in the chemical control component, particularly in rotation programs to manage resistance.
References
- 1. mda.state.mn.us [mda.state.mn.us]
- 2. fruitgrowersnews.com [fruitgrowersnews.com]
- 3. Dollar spot resistance to SDHI fungicides - GCMOnline.com [gcmonline.com]
- 4. Harrellâs | Custom Fertilizer & Branded Chemistry Solutions [harrells.com]
- 5. pestweb.com [pestweb.com]
- 6. m.youtube.com [m.youtube.com]
- 7. ADASTRIO® FUNGICIDE | FMC Ag US [ag.fmc.com]
- 8. themillstores.com [themillstores.com]
- 9. striptillfarmer.com [striptillfarmer.com]
- 10. croplife.com [croplife.com]
- 11. Kalida Fungicide [solutionsstores.com]
Application Notes and Protocols for the Enantioselective Separation of Fluindapyr using Supercritical Fluid Chromatography (SFC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the enantioselective separation of the fungicide fluindapyr using Supercritical Fluid Chromatography (SFC). This compound, a pyrazole carboxamide derivative, contains a single chiral center, resulting in two enantiomers. As the biological activity and toxicological profiles of enantiomers can differ significantly, their separation and individual assessment are crucial. SFC offers a rapid, efficient, and environmentally friendly alternative to traditional high-performance liquid chromatography (HPLC) for chiral separations. This guide outlines a validated SFC-MS/MS method for the baseline separation of this compound enantiomers in under three minutes, along with protocols for sample preparation from agricultural matrices.
Introduction
This compound is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide used to control a variety of fungal diseases in crops.[1][2] Its chemical structure includes a chiral center at the carbon atom in the 1-fluoroethyl group attached to the pyrazole ring, leading to the existence of (R)- and (S)-enantiomers.[3] The commercial product is typically a racemic mixture.[3] Enantiomers of chiral pesticides often exhibit different biological activities, degradation rates, and toxicity.[2][4] Therefore, the ability to separate and quantify individual enantiomers is essential for comprehensive environmental fate analysis, residue studies, and risk assessment.
Supercritical fluid chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as high separation efficiency, reduced analysis time, and lower consumption of organic solvents compared to conventional methods.[2][4] This is achieved by using supercritical carbon dioxide as the primary mobile phase, which possesses low viscosity and high diffusivity.[2]
This application note details a robust SFC method for the enantioseparation of this compound and provides a comprehensive protocol for its implementation.
Chemical Structure of this compound
-
Chemical Name: 3-(difluoromethyl)-N-(7-fluoro-2,3-dihydro-1,1,3-trimethyl-1H-inden-4-yl)-1-methyl-1H-pyrazole-4-carboxamide[4]
-
CAS Number: 1383809-87-7[3]
-
Molecular Formula: C₁₈H₂₀F₃N₃O[3]
-
Molecular Weight: 351.37 g/mol [5]
-
Chiral Center: The carbon atom in the 1-fluoroethyl group on the pyrazole ring.[3]
Figure 1. Chemical Structure of this compound, with the chiral center indicated by an asterisk (*).
Supercritical Fluid Chromatography (SFC) Method for this compound Enantiomer Separation
A validated method for the baseline separation of this compound enantiomers has been established using a polysaccharide-based chiral stationary phase.[1][2] The key experimental parameters are summarized in the table below.
Quantitative Data Summary
| Parameter | Condition | Reference |
| Chromatographic System | Supercritical Fluid Chromatography with Tandem Mass Spectrometry (SFC-MS/MS) | [1][2] |
| Chiral Stationary Phase | Chiralcel OD-3 | [1][2] |
| Mobile Phase | CO₂ / Methanol (80:20, v/v) | [1] |
| Flow Rate | 1.0 mL/min | [1] |
| Column Temperature | 30°C | [1] |
| Back Pressure | 2000 psi | [1] |
| Analysis Time | < 3 minutes | [1] |
| Resolution (Rs) | ~1.64 | [1] |
| Limit of Quantitation (LOQ) | 5 µg/kg | [2][4] |
Experimental Protocols
I. SFC System and Conditions
This protocol outlines the setup and operation of the SFC-MS/MS system for the enantioseparation of this compound.
Materials:
-
Supercritical Fluid Chromatography (SFC) system equipped with a column oven, back pressure regulator, and autosampler.
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Chiralcel OD-3 column (or equivalent polysaccharide-based chiral column).
-
High-purity carbon dioxide (SFC grade).
-
Methanol (HPLC or LC-MS grade).
-
This compound analytical standard (racemic mixture).
Procedure:
-
System Preparation:
-
Install the Chiralcel OD-3 column in the SFC column oven.
-
Set the column oven temperature to 30°C.
-
Set the back pressure regulator to 2000 psi.
-
Prepare the mobile phase by ensuring adequate supplies of CO₂ and methanol.
-
-
Chromatographic Conditions:
-
Set the mobile phase composition to 80% CO₂ and 20% methanol.
-
Set the flow rate to 1.0 mL/min.
-
Equilibrate the system with the mobile phase until a stable baseline is achieved.
-
-
Mass Spectrometer Conditions (Typical Starting Parameters):
-
Set the ESI source to positive ion mode.
-
Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature for this compound (consult instrument-specific guidelines).
-
Set up Multiple Reaction Monitoring (MRM) transitions for this compound.
-
-
Sample Analysis:
-
Prepare a standard solution of racemic this compound in a suitable solvent (e.g., methanol).
-
Inject the standard solution onto the SFC system.
-
Acquire data for approximately 3-5 minutes.
-
The enantiomers should be baseline separated with a resolution value of approximately 1.64.[1]
-
II. Sample Preparation from Agricultural Matrices (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in food and agricultural products.[1][3][5]
Materials:
-
Homogenizer or blender.
-
50 mL centrifuge tubes.
-
Acetonitrile (ACN).
-
Magnesium sulfate (anhydrous).
-
Sodium chloride.
-
Primary secondary amine (PSA) sorbent.
-
Graphitized carbon black (GCB) (for samples with high pigment content).
-
Centrifuge.
-
Vortex mixer.
Procedure:
-
Sample Homogenization:
-
Weigh a representative portion of the sample (e.g., 10 g of cucumber or tomato) into a blender.[3]
-
Homogenize until a uniform consistency is achieved.
-
-
Extraction:
-
Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.[3]
-
Add 10 mL of acetonitrile.[3]
-
Cap the tube and shake vigorously for 1 minute.[3]
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate and sodium chloride).
-
Immediately shake vigorously for another 1 minute.
-
Centrifuge the tube at a sufficient speed to achieve phase separation.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant (upper layer).
-
Transfer it to a d-SPE tube containing PSA and anhydrous magnesium sulfate. For samples with high pigment content like tomato, GCB may also be included.
-
Vortex for 30 seconds.
-
Centrifuge to pellet the sorbent.
-
-
Final Extract Preparation:
-
Carefully collect the supernatant.
-
The extract is now ready for analysis by SFC-MS/MS. A solvent exchange to the mobile phase co-solvent (methanol) may be beneficial.
-
Logical Workflow and Diagrams
The overall workflow for the analysis of this compound enantiomers from sample collection to data analysis is depicted below.
Figure 2. Workflow for this compound Enantiomer Analysis.
The logical relationship for optimizing the SFC separation is a balance between achieving adequate resolution and maintaining a short analysis time.
Figure 3. Logic Diagram for SFC Method Optimization.
Discussion
The presented SFC method provides a rapid and effective means for the enantioseparation of this compound. The use of a polysaccharide-based chiral stationary phase, specifically the Chiralcel OD-3, has been shown to yield excellent resolution.[1] The choice of methanol as a co-solvent is common in SFC for its ability to modify the polarity of the supercritical CO₂ and interact with the stationary phase to facilitate chiral recognition.
The back pressure and temperature are critical parameters that influence the density and solvating power of the supercritical fluid, thereby affecting retention times and selectivity. The conditions provided in this protocol have been validated to provide robust and reproducible results.
For sample preparation, the QuEChERS method is highly effective for extracting this compound from complex matrices like fruits and vegetables. The d-SPE cleanup step is crucial for removing interfering matrix components, such as organic acids, sugars, and pigments, which can affect the performance of the chromatographic separation and the mass spectrometric detection. The use of PSA helps in removing organic acids, while GCB is effective for pigment removal.
Conclusion
The supercritical fluid chromatography method detailed in this application note offers a significant improvement over traditional liquid chromatography methods for the enantioselective analysis of this compound. The protocol is characterized by a short analysis time, high resolution, and reduced environmental impact due to lower solvent consumption. The accompanying sample preparation protocol based on the QuEChERS method is robust and suitable for the analysis of this compound residues in agricultural commodities. These protocols provide researchers, scientists, and drug development professionals with a reliable and efficient workflow for the chiral analysis of this compound.
References
- 1. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
Application Notes and Protocols for Statistical Analysis of Fluindapyr Field Efficacy Data
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the statistical analysis of field efficacy data for the fungicide fluindapyr. The protocols outlined below ensure robust experimental design and sound statistical interpretation, crucial for regulatory submissions and product development.
Introduction to this compound and its Mode of Action
This compound is a broad-spectrum fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class (FRAC Group 7).[1][2] Its primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain of fungi.[3][4][5] This inhibition blocks the tricarboxylic acid (TCA) cycle at the oxidation of succinate to fumarate, thereby halting cellular respiration and leading to fungal cell death.[4][5]
Signaling Pathway of this compound's Mode of Action```dot
Caption: Workflow for a typical fungicide field efficacy trial.
Statistical Analysis Methods
The goal of the statistical analysis is to determine if there are significant differences in disease control and yield among the treatments.
Data Preparation
-
Data Transformation: For disease severity data recorded as percentages, an arcsine square root transformation is often applied to stabilize the variance before performing an Analysis of Variance (ANOVA). However, for proportion data, beta regression can be a more appropriate method.
-
Disease Severity Index (DSI): If an ordinal scale like the Horsfall-Barratt scale is used, the ratings should be converted to a percentage DSI before analysis.
Analysis of Variance (ANOVA)
ANOVA is used to partition the total variation in the data into components attributable to different sources (i.e., treatments and blocks).
-
Model for RCBD:
-
Response = Overall Mean + Treatment Effect + Block Effect + Random Error
-
-
Software: Statistical software packages such as R, SAS, SPSS, or specialized agricultural research software like GenStat and ASReml can be used to perform the analysis.
Mean Separation
If the ANOVA indicates a significant treatment effect (i.e., the p-value is below a predetermined significance level, typically 0.05), a post-hoc test should be conducted to determine which specific treatment means are significantly different from each other.
-
Tukey's Honestly Significant Difference (HSD) Test: This is a common post-hoc test used to make all pairwise comparisons between treatment means.
Repeated Measures Analysis
When disease severity is assessed at multiple time points, a repeated measures ANOVA is the appropriate statistical method. This analysis accounts for the correlation between measurements taken on the same plot over time.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Example of Disease Severity Data Summary
| Treatment | Rate | Mean Disease Severity (%) | Standard Error |
| Untreated Control | - | 45.2 a | 3.1 |
| This compound | 0.5x | 22.8 b | 2.5 |
| This compound | 1x | 15.1 c | 1.9 |
| This compound | 2x | 12.5 c | 1.7 |
| Commercial Standard | 1x | 16.3 c | 2.0 |
| Means in the same column followed by the same letter are not significantly different (Tukey's HSD, P > 0.05). |
Table 2: Example of Yield Data Summary
| Treatment | Rate | Mean Yield (t/ha) | Standard Error |
| Untreated Control | - | 5.8 a | 0.4 |
| This compound | 0.5x | 7.2 b | 0.3 |
| This compound | 1x | 7.9 c | 0.5 |
| This compound | 2x | 8.1 c | 0.4 |
| Commercial Standard | 1x | 7.7 bc | 0.4 |
| Means in the same column followed by the same letter are not significantly different (Tukey's HSD, P > 0.05). |
Conclusion
The protocols and statistical methods outlined in these application notes provide a robust framework for evaluating the field efficacy of this compound. Adherence to these guidelines will ensure the generation of high-quality, defensible data that can be used to support product registration and inform best-use practices. It is always recommended to consult with a statistician during the planning and analysis phases of field trials.
References
- 1. d-nb.info [d-nb.info]
- 2. Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi [online-rpd.org]
- 3. ndsu.edu [ndsu.edu]
- 4. A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluindapyr Metabolite Profiling in Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluindapyr is a systemic fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class.[1] Its application in agriculture necessitates a thorough understanding of its environmental fate, particularly its transformation in aqueous systems. This document provides detailed application notes and protocols for the profiling of this compound and its primary metabolites in water samples. The methodologies outlined herein are designed to ensure accurate and reproducible quantification, supporting environmental monitoring and risk assessment studies.
The primary degradation pathways for this compound in aquatic environments involve metabolism and photolysis.[1] Key metabolites that have been identified include 3-hydroxy-fluindapyr, cis-1-carboxy-fluindapyr, and trans-1-carboxy-fluindapyr.[2] This protocol focuses on the simultaneous determination of the parent compound and these metabolites using liquid chromatography with tandem mass spectrometric detection (LC-MS/MS), a highly specific and sensitive analytical technique.[2]
Quantitative Data Summary
The following tables summarize the key information for the analysis of this compound and its metabolites.
Table 1: Analyte Information
| Compound Name | IUPAC Name | CAS No. | Molecular Formula | Molecular Mass ( g/mol ) |
| This compound | 3-(difluoromethyl)-N-(7-fluoro-2,3-dihydro-1,1,3-trimethyl-1H-inden-4-yl)-1-methyl-1H-pyrazole-4-carboxamide | 1383809-87-7 | C18H20F3N3O | 351.2 |
| 3-Hydroxy-fluindapyr | 3-(difluoromethyl)-N-(7-fluoro-3-hydroxy-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)-1-methyl-1H-pyrazole-4-carboxamide | Not Available | C18H20F3N3O2 | 367.4 |
| cis-1-Carboxy-fluindapyr | (1R,3S)-4-{[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido]}-7-fluoro-1,3-dimethylindane-1-carboxylic acid | Not Available | C18H18F3N3O3 | 381.4 |
| trans-1-Carboxy-fluindapyr | (1S,3S)-4-{[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido]}-7-fluoro-1,3-dimethylindane-1-carboxylic acid | Not Available | C18H18F3N3O3 | 381.4 |
Table 2: LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| LC System | Agilent 1290 HPLC system or equivalent |
| MS/MS System | AB Sciex API 5500 Triplequadrupole LC-MS/MS system with Turbo IonSpray (ESI) source or equivalent |
| LC Column | Phenomenex Kinetex C18, 50 mm x 2.1 mm, 2.6 µm |
| Column Temperature | 25 °C |
| Injection Volume | 40 µL |
| Mobile Phase A | 10mM ammonium acetate and 0.2% formic acid in water |
| Mobile Phase B | 0.2% formic acid in methanol |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Quantifier Transition (m/z) | 352.2 → 256 |
| Qualifier Transition (m/z) | 352.2 → 312.1 |
Experimental Protocols
Preparation of Standard Solutions
1.1. Stock Solutions (100 µg/mL):
-
Accurately weigh approximately 10 mg of each analytical standard (this compound, 3-OH-Fluindapyr, cis-1-COOH-Fluindapyr, and trans-1-COOH-Fluindapyr) into separate 100 mL volumetric flasks.
-
Dissolve the standards in methanol and bring to volume. Store stock solutions in amber glass bottles at 4°C.
1.2. Intermediate Standard Solutions (1 µg/mL):
-
Pipette 1 mL of each 100 µg/mL stock solution into a 100 mL volumetric flask and dilute to volume with methanol.
1.3. Working Standard Solutions:
-
For this compound: Prepare a series of calibration standards by diluting the intermediate solution with Millipore water to achieve concentrations ranging from 0.020 ng/mL to 1.2 ng/mL.[2]
-
For Metabolites: Prepare a mixed intermediate solution containing 3-OH-Fluindapyr, cis-1-COOH-Fluindapyr, and trans-1-COOH-Fluindapyr at 1.0 µg/mL. From this, prepare matrix-matched standard solutions by diluting in drinking water to obtain concentrations ranging from 0.030 ng/mL to 50 ng/mL.[2]
Sample Preparation (Direct Injection)
For the analysis of this compound and its metabolites in drinking water, a direct injection method without further clean-up is validated and recommended.[2]
-
Collect water samples in clean, amber glass bottles.
-
If necessary, filter the water samples through a 0.45 µm filter to remove any particulate matter.
-
Transfer an aliquot of the water sample directly into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Set up the LC-MS/MS system according to the parameters outlined in Table 2.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared standard solutions to generate a calibration curve.
-
Inject the water samples for analysis.
-
Monitor the two parent-daughter ion transitions for this compound (256 m/z and 312 m/z) for quantification and confirmation.[2]
Data Interpretation and Quantification
-
Identify and integrate the chromatographic peaks corresponding to this compound and its metabolites based on their retention times and specific mass transitions.
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Construct a calibration curve by plotting the peak area against the concentration of the standards.
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Determine the concentration of each analyte in the water samples by interpolating their peak areas from the calibration curve.
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The limit of quantification (LOQ) for this compound and its metabolites in drinking water has been validated at 0.1 µg/L.[2]
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Fluindapyr Solubility for Laboratory Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of fluindapyr for laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound has a very low solubility in water, approximately 1.63 mg/L at 20°C.[1][2] This low aqueous solubility makes it challenging to prepare solutions for in vitro and other laboratory-based experiments.
Q2: Which organic solvents can be used to dissolve this compound?
A2: While specific quantitative data is limited, this compound is known to be slightly soluble in chloroform and ethyl acetate.[3][4] For laboratory purposes, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of poorly water-soluble compounds like this compound. Other organic solvents such as acetone and methanol have also been used in analytical methods involving this compound.
Q3: Are there any recommended storage conditions for this compound stock solutions?
A3: It is recommended to store stock solutions of this compound in a refrigerator under an inert atmosphere.[3] For long-term storage, aliquoting the stock solution and storing at -20°C or -80°C can help prevent degradation from repeated freeze-thaw cycles.
Troubleshooting Guide
Issue: this compound is not dissolving in my chosen solvent.
| Possible Cause | Troubleshooting Step |
| Insufficient Solvent Volume | Increase the volume of the solvent incrementally. For highly concentrated stock solutions, a larger volume of solvent may be necessary. |
| Low Temperature | Gently warm the solution in a water bath (typically not exceeding 37-40°C) to aid dissolution. Avoid excessive heat, which could degrade the compound. |
| Inadequate Mixing | Use a vortex mixer or sonicator to increase the energy of mixing. Sonication can be particularly effective for breaking up small particles and enhancing solvation. |
| Incorrect Solvent Choice | If this compound does not dissolve in a non-polar or moderately polar solvent, try a more polar aprotic solvent like DMSO. |
Issue: Precipitate forms when I dilute my this compound stock solution in an aqueous medium.
| Possible Cause | Troubleshooting Step |
| "Salting Out" Effect | The compound is crashing out of the solution due to the change in solvent polarity. |
| Low Aqueous Solubility | The final concentration in the aqueous medium is above the solubility limit of this compound. |
| Use of Co-solvents | Incorporate a small percentage of a water-miscible co-solvent (e.g., ethanol, polyethylene glycol) in your final aqueous medium to improve solubility. |
| pH Adjustment | Although this compound's solubility is largely independent of pH between 4 and 10, for other compounds, adjusting the pH of the aqueous medium can sometimes improve solubility.[2] |
| Use of Surfactants | Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the compound in solution by forming micelles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 351.37 g/mol )
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Analytical balance
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 351.37 g/mol = 0.0035137 g = 3.51 mg
-
-
-
Weighing:
-
Carefully weigh out 3.51 mg of this compound on an analytical balance and transfer it to a clean, dry microcentrifuge tube or glass vial.
-
-
Dissolution:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound has not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Gentle warming in a 37°C water bath for a few minutes can also be applied if necessary.
-
-
Storage:
-
Once fully dissolved, the stock solution can be stored at 4°C for short-term use or aliquoted and stored at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of a Working Solution for an In Vitro Antifungal Assay
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous culture medium (e.g., RPMI-1640)
-
Sterile microcentrifuge tubes
-
Pipettes
Procedure:
-
Determine the final desired concentration of this compound in your assay. For example, to test a final concentration of 10 µM.
-
Serial Dilution:
-
It is recommended to perform a serial dilution of the DMSO stock solution in the aqueous medium to minimize precipitation.
-
For a final concentration of 10 µM in a total volume of 1 mL, you would add 1 µL of the 10 mM stock solution to 999 µL of the culture medium.
-
-
Mixing:
-
Immediately after adding the stock solution to the aqueous medium, vortex the solution gently to ensure homogeneity.
-
-
Control:
-
Prepare a vehicle control containing the same final concentration of DMSO as your test samples to account for any solvent effects on the experiment.
-
Visualizations
Caption: A workflow for troubleshooting the dissolution of this compound.
Caption: Mechanism of action of this compound as a succinate dehydrogenase inhibitor.
References
Technical Support Center: Optimizing LC-MS/MS for Fluindapyr Metabolite Detection
Welcome to the technical support center for the analysis of fluindapyr and its metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of this compound I should be targeting?
A1: The primary metabolites of this compound that are commonly monitored in environmental and biological matrices are:
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3-Hydroxy-fluindapyr
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cis-1-Carboxy-fluindapyr
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trans-1-Carboxy-fluindapyr[1]
These metabolites are formed through hydroxylation and carboxylation of the parent this compound molecule. Their chemical structures are important for understanding their chromatographic behavior and mass spectrometric fragmentation.
Q2: What are the recommended starting LC-MS/MS (MRM) parameters for this compound and its main metabolites?
A2: Optimized Multiple Reaction Monitoring (MRM) parameters are crucial for sensitive and specific detection. The following table provides recommended precursor-product ion transitions, collision energies (CE), and other MS parameters for this compound and its key metabolites. These parameters should be used as a starting point and may require further optimization on your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| This compound | 352 | 256 | 25 |
| 352 | 312 | - | |
| 3-Hydroxy-fluindapyr | 368 | 131 | - |
| 368 | 175 | - | |
| cis-1-Carboxy-fluindapyr | 382 | 296 | - |
| 382 | 336 | - | |
| trans-1-Carboxy-fluindapyr | 382 | 296 | - |
| 382 | 336 | - |
Collision energy values may vary between different mass spectrometer models and should be optimized accordingly.
Q3: Which sample preparation technique is best for this compound metabolites: QuEChERS or SPE?
A3: Both QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) are effective methods for extracting this compound and its metabolites. The choice depends on the matrix and the specific requirements of your analysis.
-
QuEChERS: This is a widely used and efficient method for a variety of food and environmental matrices. It involves an extraction with acetonitrile followed by a dispersive SPE cleanup. Different QuEChERS protocols (e.g., original, acetate-buffered, citrate-buffered) can be used, with the acetate-buffered version sometimes showing advantages for pH-dependent pesticides.
-
SPE: This technique can offer a more targeted cleanup and is particularly useful for complex or dirty matrices. Different sorbents can be used to selectively retain and elute the analytes of interest, leading to cleaner extracts and reduced matrix effects.
A comparison of recovery rates for different extraction methods can help in selecting the optimal approach for your specific application.
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS analysis of this compound and its metabolites.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the carboxylic acid metabolites. Ensure the pH is at least 2 units below the pKa of the carboxylic acid group to promote protonation and improve peak shape. |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak fronting. Dilute the sample and re-inject. |
| Sample Solvent Effects | If the sample is dissolved in a solvent stronger than the initial mobile phase, peak distortion can occur. Whenever possible, dissolve the final extract in the initial mobile phase. |
| Secondary Interactions with the Column | Residual silanols on the stationary phase can interact with the analytes. Try a different column chemistry (e.g., end-capped C18) or use a mobile phase additive like a small amount of formic acid to minimize these interactions. |
Problem 2: Low Sensitivity or Poor Recovery
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal ESI Source Parameters | The efficiency of ionization is highly dependent on the electrospray ionization (ESI) source parameters. Optimize the spray voltage, gas flows (nebulizer and heater), and source temperature for this compound and its metabolites. |
| Matrix Effects (Ion Suppression) | Co-eluting matrix components can suppress the ionization of the target analytes. Improve sample cleanup by using a more effective SPE sorbent or modifying the QuEChERS cleanup step. Diluting the sample can also mitigate matrix effects. |
| Inefficient Extraction from Fatty Matrices | For matrices with high-fat content, a simple acetonitrile extraction may not be sufficient. A liquid-liquid partitioning step with a non-polar solvent like hexane can be added to the QuEChERS protocol to remove lipids. |
| Analyte Degradation | This compound and its metabolites may be susceptible to degradation under certain pH or temperature conditions. Ensure samples are processed and stored appropriately. |
| In-Source Fragmentation | Fragmentation of the analyte in the ion source before it reaches the mass analyzer can lead to a decreased signal for the intended precursor ion. This can be mitigated by optimizing the cone voltage and other source parameters to ensure "soft" ionization. |
Problem 3: Inconsistent Retention Times
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions between injections. This is particularly important for gradient elution. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phases regularly and ensure accurate mixing. Small variations in mobile phase composition can lead to shifts in retention time. |
| Column Temperature Fluctuations | Use a column oven to maintain a constant and consistent column temperature. |
| Column Degradation | Over time, the stationary phase of the column can degrade, leading to changes in retention. If other troubleshooting steps fail, try a new column. |
Experimental Protocols
Protocol 1: Extraction of this compound and its Metabolites from Soil
This protocol provides a detailed step-by-step procedure for the extraction of this compound and its degradates from soil samples.
Materials:
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Acetone, HPLC grade
-
Deionized water
-
0.5N Hydrochloric acid (HCl)
-
Methanol, HPLC grade
-
50 mL centrifuge tubes
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Wrist-action shaker
-
Sonicator
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Weigh 20 g of the soil sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetone:water (9:1, v/v) and shake on a wrist-action shaker for 1 hour.
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Centrifuge the sample at 3000 rpm for 5 minutes and decant the supernatant into a collection flask.
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To the soil pellet, add 20 mL of acetone:water (1:1, v/v), sonicate for 15 minutes, and then shake for 1 hour.
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Centrifuge and combine the supernatant with the first extract.
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Perform a final extraction with 20 mL of acetone:0.5N HCl (1:1, v/v) following the same procedure (sonicate and shake).
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Combine all three extracts and bring the total volume to 100 mL with acetone.
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Take a 10 mL aliquot of the combined extract and evaporate the acetone under a gentle stream of nitrogen.
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Reconstitute the remaining aqueous portion in an appropriate volume of methanol for LC-MS/MS analysis.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Troubleshooting workflow for LC-MS/MS.
References
overcoming matrix effects in fluindapyr residue analysis of crops
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of fluindapyr residues in crop samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound residue analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency in the mass spectrometer source due to co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either signal suppression (lower analyte response) or signal enhancement (higher analyte response) compared to a standard in a pure solvent.[1][2] In this compound residue analysis, matrix components such as pigments, sugars, lipids, and organic acids can interfere with the ionization of this compound, leading to inaccurate quantification.[2][3]
Q2: What are the most common sample preparation techniques for this compound residue analysis in crops?
A2: The most widely used sample preparation method for pesticide residue analysis, including this compound, in crop matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[4][5] This method involves an initial extraction with an organic solvent (typically acetonitrile), followed by a cleanup step using dispersive solid-phase extraction (dSPE) to remove interfering matrix components.[4][5]
Q3: How can I minimize matrix effects in my this compound analysis?
A3: Several strategies can be employed to minimize matrix effects:
-
Effective Sample Cleanup: Utilize appropriate dSPE sorbents in the QuEChERS method to remove specific matrix interferences.[2]
-
Sample Dilution: Diluting the final extract can reduce the concentration of matrix components, thereby lessening their impact on ionization.[6]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for signal suppression or enhancement.[7]
-
Use of Internal Standards: An isotopically labeled internal standard of this compound, if available, can effectively compensate for matrix effects as it will be affected in the same way as the target analyte.
Q4: Which dSPE sorbents are recommended for different crop matrices in this compound analysis?
A4: The choice of dSPE sorbent depends on the composition of the crop matrix:
-
General Purpose (most fruits and vegetables): A combination of Primary Secondary Amine (PSA) to remove organic acids, sugars, and some fatty acids, and C18 to remove nonpolar interferences like fats and waxes is commonly used.[2][7]
-
High-Pigment Crops (e.g., spinach, leafy greens): In addition to PSA and C18, Graphitized Carbon Black (GCB) is used to remove pigments like chlorophyll and carotenoids. However, GCB should be used with caution as it can retain planar pesticides.[2][3]
-
Oily Crops (e.g., nuts, oilseeds): A higher amount of C18 is often necessary to remove the high lipid content.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low this compound recovery | Inefficient extraction: The extraction solvent may not be effectively penetrating the sample matrix. | - Ensure the sample is properly homogenized. - For dry samples like cereals, add water before extraction to improve solvent penetration. |
| Analyte degradation: this compound may be degrading during sample preparation. | - If using a buffered QuEChERS method, ensure the pH of the extract is appropriate. | |
| Adsorption to dSPE sorbent: GCB, if used, can adsorb planar pesticides. | - Test for this compound recovery with and without GCB to determine if it is the cause of low recovery. - If GCB is necessary, use the minimum amount required for sufficient pigment removal. | |
| High variability in results (high %RSD) | Inconsistent sample preparation: Variations in shaking time, centrifugation speed, or aliquot volumes can lead to inconsistent results. | - Standardize all steps of the QuEChERS procedure. - Use an automated shaker for consistent extraction. |
| Instrumental instability: Fluctuations in the LC-MS/MS system can cause variability. | - Perform system suitability tests before each batch of samples. - Check for any leaks or blockages in the LC system. | |
| Significant signal suppression or enhancement | High matrix load: The sample extract may contain a high concentration of co-eluting matrix components. | - Optimize dSPE cleanup: Experiment with different sorbent combinations and amounts to achieve better cleanup. - Dilute the sample extract: A 5x or 10x dilution can often significantly reduce matrix effects. - Use matrix-matched calibration: This will compensate for consistent matrix effects. |
| Peak tailing or splitting in the chromatogram | Column contamination: Buildup of matrix components on the analytical column. | - Use a guard column and replace it regularly. - Develop a robust column washing procedure to be used after each batch of samples. |
| Inappropriate mobile phase: The mobile phase may not be optimal for this compound. | - Ensure the mobile phase pH is compatible with the analyte and column. - Experiment with different mobile phase additives (e.g., formic acid, ammonium formate). |
Experimental Protocols
Generic QuEChERS Protocol for Fruits and Vegetables (e.g., Apples, Tomatoes)
This protocol is based on the widely used EN 15662 method.
1.1. Sample Homogenization:
-
Weigh 10 g of a representative homogenized sample into a 50 mL centrifuge tube.
-
For dry commodities, add an appropriate amount of water to rehydrate the sample before homogenization.
1.2. Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add an internal standard if used.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate.
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
1.3. Dispersive SPE Cleanup (dSPE):
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg MgSO₄ and 50 mg PSA.
-
For matrices with higher fat content, a dSPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 can be used.
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
The supernatant is ready for LC-MS/MS analysis. It may be diluted with mobile phase prior to injection.
LC-MS/MS Parameters for this compound Analysis
-
LC Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute this compound, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
Data Presentation
Table 1: Expected Recovery and Precision for Pesticides in Various Crop Matrices using QuEChERS and LC-MS/MS
| Crop Matrix | Analyte Class | Recovery (%) | RSD (%) |
| Apple | Fungicides | 70-120 | < 20 |
| Potato | Various Pesticides | 70-120 | 4-18 |
| Spinach | Various Pesticides | >80 | < 20 |
| Wheat Flour | Various Pesticides | 70-120 | < 20 |
| Oily Crops (e.g., Olives) | Various Pesticides | 70-120 | < 20 |
Note: This table presents typical performance data for multi-residue pesticide analysis using QuEChERS. Actual results for this compound may vary depending on the specific experimental conditions.
Table 2: Matrix Effects Observed for Pesticides in Different Crop Matrices
| Crop Matrix | Matrix Effect |
| Fruits (e.g., Peach, Apple) | Ion suppression observed in the range of 5% to 22% for various pesticides.[9] |
| Vegetables (e.g., Tomato) | Moderate matrix effects are common and can be compensated for with matrix-matched calibration. |
| Cereals | Significant matrix effects can occur, often requiring more extensive cleanup or dilution. |
| Oily Crops | High lipid content can cause significant ion suppression if not adequately removed during cleanup. |
Visualizations
Caption: General workflow for QuEChERS sample preparation.
Caption: dSPE sorbent selection based on crop matrix type.
References
- 1. repositorio.ipbeja.pt [repositorio.ipbeja.pt]
- 2. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 3. agilent.com [agilent.com]
- 4. lcms.cz [lcms.cz]
- 5. aensiweb.com [aensiweb.com]
- 6. Pesticide multiresidue analysis in cereal grains using modified QuEChERS method combined with automated direct sample introduction GC-TOFMS and UPLC-MS/MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Fluindapyr-Resistant Fungal Isolates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluindapyr-resistant fungal isolates in laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound?
This compound is a succinate dehydrogenase inhibitor (SDHI) fungicide belonging to the pyrazole carboxamide chemical class (FRAC Group 7).[1][2] It functions by binding to the ubiquinone binding site (Qp-site) of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain.[1] This binding blocks the tricarboxylic acid (TCA) cycle at the level of succinate to fumarate oxidation, ultimately inhibiting fungal respiration and growth.[1]
Q2: What are the known mechanisms of resistance to SDHI fungicides like this compound?
Resistance to SDHI fungicides in fungi primarily arises from two main mechanisms:
-
Target site modification: This is the most common mechanism and involves point mutations in the genes encoding the subunits of the SDH enzyme (SdhA, SdhB, SdhC, SdhD). These mutations can alter the binding site of this compound, reducing its efficacy.
-
Non-target site resistance: This can include increased expression of efflux pumps that actively transport the fungicide out of the fungal cell, or metabolic detoxification of the fungicide.
Q3: How can I detect this compound resistance in my fungal isolates?
This compound resistance can be detected using two main approaches:
-
Phenotypic assays (Bioassays): These methods assess the growth of the fungal isolate in the presence of varying concentrations of this compound to determine the Minimum Inhibitory Concentration (MIC) or the effective concentration that inhibits 50% of growth (EC50).
-
Molecular assays: These techniques are used to identify specific mutations in the Sdh genes that are known to confer resistance.[3][4] This can be done through methods like PCR-RFLP, quantitative PCR (qPCR), or DNA sequencing.[3][4]
Q4: Are there any known cross-resistance patterns with this compound and other fungicides?
Isolates resistant to one SDHI fungicide are often cross-resistant to other fungicides within the same chemical group due to their similar mode of action. However, the degree of cross-resistance can vary depending on the specific mutation in the SDH enzyme and the chemical structure of the different SDHI fungicides. It is generally recommended to avoid using fungicides from the same FRAC group in rotation to manage resistance.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in this compound susceptibility testing.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inoculum variability | Ensure a standardized inoculum preparation method is used. The concentration of spores or mycelial fragments should be consistent across all experiments. Use a hemocytometer or spectrophotometer to quantify the inoculum. |
| Improper preparation of this compound stock solution | Verify the correct solvent and concentration for the this compound stock solution. Ensure it is fully dissolved and stored correctly (e.g., protected from light, at the recommended temperature) to prevent degradation. |
| Media composition and pH | Use a standardized growth medium for all assays. The pH of the medium should be consistent, as it can affect both fungal growth and the activity of the fungicide.[5] |
| Incubation conditions | Maintain consistent incubation temperature, humidity, and duration. Variations in these parameters can significantly impact fungal growth rates and the outcome of the susceptibility test.[6] |
| Contamination | Regularly check cultures for bacterial or other fungal contamination, which can interfere with the growth of the test isolate and affect the results.[7] |
Problem 2: Suspected cross-contamination between sensitive and resistant isolates.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inadequate aseptic technique | Strictly adhere to aseptic techniques.[7] Use separate, clearly labeled tools (e.g., inoculation loops, spreaders) for handling sensitive and resistant isolates. Work in a laminar flow hood and decontaminate surfaces before and after each use.[8] |
| Shared equipment and media | Avoid sharing media, solutions, or equipment between sensitive and resistant cultures. If unavoidable, always work with the sensitive isolates before handling the resistant ones. |
| Improper storage | Store resistant and sensitive isolates in separate incubators or on clearly designated and separated shelves within the same incubator. Ensure plates and tubes are properly sealed. |
| Aerosol generation | Minimize the generation of aerosols during handling of fungal cultures. This can be achieved by avoiding forceful pipetting and opening culture plates carefully. |
Problem 3: Molecular assays fail to detect known resistance mutations in phenotypically resistant isolates.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Novel resistance mechanism | The isolate may possess a novel mutation in the target gene that is not detected by your current primers or probes. Consider sequencing the entire Sdh gene to identify new mutations. |
| Non-target site resistance | The resistance may be due to a mechanism other than target site modification, such as increased efflux pump activity or metabolic detoxification. Investigate these possibilities using appropriate molecular or biochemical assays (e.g., gene expression analysis of efflux pump genes). |
| Poor DNA quality or quantity | Assess the quality and quantity of the extracted DNA. Use a standardized DNA extraction protocol and ensure the DNA is free of PCR inhibitors. |
| Suboptimal PCR or sequencing conditions | Optimize the annealing temperature, primer concentrations, and other parameters of your PCR or sequencing reaction. |
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in an appropriate solvent (e.g., DMSO) to a final concentration of 10 mg/mL.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Fungal Inoculum:
-
Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) until sufficient sporulation is observed.
-
Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.
-
Adjust the spore suspension to a final concentration of 1 x 10^5 to 5 x 10^5 spores/mL using a hemocytometer.
-
-
Assay Procedure:
-
Prepare a series of two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using RPMI-1640 medium. The final concentrations should typically range from 0.01 µg/mL to 100 µg/mL.
-
Include a drug-free well as a positive control for growth and a well with medium only as a negative control.
-
Add 100 µL of the fungal inoculum to each well.
-
Incubate the plates at the optimal temperature for the fungal species for 48-72 hours.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) visually as the lowest concentration of this compound that causes a significant reduction (typically ≥50% or ≥90% depending on the fungus and drug) in fungal growth compared to the positive control.[9]
-
Alternatively, use a microplate reader to measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) and calculate the EC50 value by plotting the percentage of growth inhibition against the log of the this compound concentration.
-
Protocol 2: Molecular Detection of SDH Gene Mutations (PCR and Sanger Sequencing)
-
DNA Extraction:
-
Grow the fungal isolate in a suitable liquid medium.
-
Harvest the mycelium by filtration.
-
Extract genomic DNA using a commercial fungal DNA extraction kit or a standard protocol (e.g., CTAB method).
-
Assess the quality and quantity of the extracted DNA using a spectrophotometer or gel electrophoresis.
-
-
PCR Amplification:
-
Design primers to amplify the conserved regions of the SdhB, SdhC, and SdhD genes where resistance mutations are commonly found.
-
Set up the PCR reaction with the following components: genomic DNA, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.
-
Perform PCR using an optimized thermal cycling program.
-
-
PCR Product Purification and Sequencing:
-
Run the PCR product on an agarose gel to verify the size of the amplicon.
-
Purify the PCR product using a commercial PCR purification kit.
-
Send the purified PCR product for Sanger sequencing.
-
-
Sequence Analysis:
-
Align the obtained sequence with the wild-type Sdh gene sequence from a sensitive isolate.
-
Identify any nucleotide changes that result in amino acid substitutions.
-
Compare the identified mutations with known resistance-conferring mutations from the literature.
-
Quantitative Data Presentation
Table 1: Example of this compound Susceptibility Data for Fungal Isolates
| Isolate ID | Species | Origin | MIC (µg/mL) | EC50 (µg/mL) | SdhB Mutation | SdhC Mutation | SdhD Mutation |
| WT-01 | Botrytis cinerea | Lab Strain | 0.125 | 0.08 | None | None | None |
| FR-01 | Botrytis cinerea | Field Isolate | 50 | 35.2 | H272Y | None | None |
| FR-02 | Alternaria alternata | Field Isolate | >100 | 85.6 | None | S73P | None |
| FR-03 | Sclerotinia sclerotiorum | Field Isolate | 25 | 18.9 | None | None | D129E |
Visualizations
Caption: Mode of action of this compound in the fungal respiratory chain.
Caption: Workflow for antifungal susceptibility testing.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. mda.state.mn.us [mda.state.mn.us]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fungicide Resistance Evolution and Detection in Plant Pathogens: Plasmopara viticola as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. plantcelltechnology.com [plantcelltechnology.com]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Fluindapyr: A Comparative Efficacy Analysis Against Other Succinate Dehydrogenase Inhibitor (SDHI) Fungicides
A new generation pyrazole-carboxamide fungicide, fluindapyr, demonstrates broad-spectrum efficacy against a range of commercially significant plant pathogens. This guide provides a comparative analysis of this compound's performance against other prominent succinate dehydrogenase inhibitor (SDHI) fungicides, supported by available experimental data. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this novel active ingredient.
Succinate dehydrogenase inhibitors (SDHIs) are a critical class of fungicides that disrupt the fungal mitochondrial respiratory chain at complex II, leading to the inhibition of spore germination, germ tube elongation, and mycelial growth.[1][2] this compound, belonging to FRAC Group 7, is a systemic fungicide with both preventative and curative properties.[3] Its performance is comparable to other registered fungicides, and it is positioned as a valuable tool in integrated pest management (IPM) and fungicide resistance management programs.[3]
Comparative Efficacy Data
The following table summarizes available in vitro efficacy data (EC₅₀ values in µg/mL) of this compound and other selected SDHI fungicides against various plant pathogens. Lower EC₅₀ values indicate higher fungicidal activity.
| Pathogen | This compound | Boscalid | Fluxapyroxad | Pydiflumetofen | Benzovindiflupyr | Fluopyram | Penthiopyrad |
| Alternaria alternata | - | >100[4] | - | - | - | - | - |
| Botrytis cinerea | - | 0.3-0.9[5] | <0.01-4.19[6] | 0.06-0.07[7] | 2.15 (mycelial growth), 0.89 (spore germination)[8] | 0.01->100[6] | <0.01-59.65[6] |
| Sclerotinia sclerotiorum | - | 0.068-0.219[9] | - | - | - | - | - |
| Fusarium virguliforme | - | - | - | 0.11[10] | - | 3.95-4.19[10] | - |
| Fusarium graminearum | - | - | - | 0.02-0.24[11] | - | - | - |
Note: A hyphen (-) indicates that directly comparable data was not available in the cited sources. Data presented is a range of reported EC₅₀ values and may vary based on isolate sensitivity and experimental conditions.
Mechanism of Action: A Shared Pathway
SDHI fungicides, including this compound, share a common mode of action. They target and inhibit the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial electron transport chain of fungi. This enzyme is crucial for cellular respiration as it oxidizes succinate to fumarate. By blocking this step, SDHI fungicides effectively halt ATP production, leading to the cessation of fungal growth and development.
Caption: Fungal mitochondrial electron transport chain and the inhibitory action of SDHI fungicides.
Experimental Protocols
The efficacy of fungicides is typically evaluated through a combination of in vitro and in vivo experiments.
In Vitro Efficacy Testing: Mycelial Growth Inhibition Assay
Objective: To determine the concentration of a fungicide that inhibits 50% of the mycelial growth of a target pathogen (EC₅₀).
Methodology:
-
Media Preparation: A suitable growth medium, such as Potato Dextrose Agar (PDA), is prepared and autoclaved.
-
Fungicide Stock Solutions: The test fungicide is dissolved in an appropriate solvent (e.g., acetone) to create a high-concentration stock solution.
-
Serial Dilutions: A series of dilutions of the fungicide stock solution are prepared.
-
Amended Media: The fungicide dilutions are incorporated into the molten PDA at a known final concentration. Control plates contain only the solvent.
-
Inoculation: A mycelial plug of a specific diameter, taken from the actively growing edge of a pathogen culture, is placed in the center of each fungicide-amended and control plate.
-
Incubation: The plates are incubated at a temperature and light cycle optimal for the specific pathogen.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony on the control plate reaches a predefined size.
-
Calculation: The percentage of mycelial growth inhibition is calculated relative to the control. The EC₅₀ value is then determined by plotting the inhibition percentage against the logarithm of the fungicide concentration and fitting a dose-response curve.[12]
Caption: Workflow for in vitro determination of fungicide EC₅₀ values.
In Vivo Efficacy Testing: Detached Leaf Assay
Objective: To assess the protective and/or curative activity of a fungicide on host tissue.
Methodology:
-
Plant Material: Healthy, uniform leaves are detached from host plants grown under controlled conditions.
-
Fungicide Application: For protective assays, leaves are treated with a specific concentration of the fungicide formulation before inoculation. For curative assays, leaves are inoculated first and then treated with the fungicide after a set incubation period. Control leaves are treated with a blank formulation or water.
-
Inoculation: A suspension of fungal spores or a mycelial plug is applied to a specific point on each leaf.
-
Incubation: The leaves are placed in a humid chamber at an appropriate temperature to facilitate infection and disease development.
-
Disease Assessment: After a defined incubation period, disease severity is assessed by measuring the lesion diameter or the percentage of the leaf area showing symptoms.
-
Efficacy Calculation: The percent disease control is calculated for each fungicide treatment relative to the untreated control.
Resistance and Cross-Resistance
As with other single-site mode-of-action fungicides, there is a risk of resistance development to SDHIs. Cross-resistance patterns among different SDHI fungicides can be complex and are not always complete, meaning a pathogen resistant to one SDHI may retain some sensitivity to another.[2] For instance, some boscalid- and penthiopyrad-resistant isolates of Didymella bryoniae have remained sensitive to fluopyram.[2] This highlights the importance of understanding the specific mutations conferring resistance when designing resistance management strategies.
Conclusion
This compound is a modern SDHI fungicide with a broad spectrum of activity against key plant pathogens. While comprehensive, direct comparative data against all other leading SDHIs across a wide range of pathogens is still emerging, initial findings and product registrations indicate its potential as an effective tool for disease management.[1][3] As with all SDHI fungicides, careful stewardship, including rotation with fungicides having different modes of action, is crucial to mitigate the risk of resistance development and ensure the long-term efficacy of this important chemical class.
References
- 1. ag.fmc.com [ag.fmc.com]
- 2. extension.psu.edu [extension.psu.edu]
- 3. mda.state.mn.us [mda.state.mn.us]
- 4. Resistance to Boscalid Fungicide in Alternaria alternata Isolates from Pistachio in California - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to the SDHI Fungicides Boscalid, Fluopyram, Fluxapyroxad, and Penthiopyrad in Botrytis cinerea from Commercial Strawberry Fields in Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-Efficiency Control of Gray Mold by the Novel SDHI Fungicide Benzovindiflupyr Combined with a Reasonable Application Approach of Dipping Flower - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.psu.edu [pure.psu.edu]
- 10. Crop Protection Network [cropprotectionnetwork.org]
- 11. Mechanism of Pydiflumetofen Resistance in Fusarium graminearum in China - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Fluindapyr Detection in Drinking Water
For Researchers, Scientists, and Drug Development Professionals
The increasing global use of fungicides necessitates robust and efficient analytical methods for monitoring their residues in drinking water. Fluindapyr, a succinate dehydrogenase inhibitor (SDHI) fungicide, is effective against a broad spectrum of plant pathogens. This guide provides a detailed comparison of two prominent analytical techniques for the quantification of this compound in drinking water: Direct Injection-Liquid Chromatography-Tandem Mass Spectrometry (DI-LC-MS/MS) and a broad-spectrum QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by LC-MS/MS. This comparison is supported by experimental data to aid researchers in selecting the most suitable method for their analytical needs.
Methodology Comparison
Two primary analytical approaches are detailed here: a highly specific and validated method for this compound and its metabolites using Direct Injection-LC-MS/MS, and a widely adopted QuEChERS protocol for multi-residue pesticide analysis, which is applicable to this compound.
Direct Injection-Liquid Chromatography-Tandem Mass Spectrometry (DI-LC-MS/MS)
This method offers a streamlined workflow by directly introducing the water sample into the LC-MS/MS system with minimal sample preparation. An independent laboratory validation has demonstrated its suitability for the determination of this compound and its metabolites (3-OH-Fluindapyr, cis-1-COOH-Fluindapyr, and trans-1-COOH-Fluindapyr) in drinking water.
QuEChERS Extraction followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The QuEChERS method is a versatile and widely used sample preparation technique for the analysis of pesticide residues in various matrices, including water. It involves a two-step process of extraction with an organic solvent and partitioning salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components. While not specifically validated for this compound in the cited literature for water analysis, its broad applicability and effectiveness for a wide range of pesticides make it a strong alternative.
Quantitative Performance Data
The performance of analytical methods is critical for ensuring accurate and reliable detection and quantification of contaminants. The following table summarizes the key validation parameters for the DI-LC-MS/MS method for this compound and representative performance data for the QuEChERS-LC-MS/MS method for general pesticide analysis in water.
| Parameter | Direct Injection-LC-MS/MS for this compound | QuEChERS-LC-MS/MS for General Pesticides |
| Limit of Detection (LOD) | 0.02 µg/L[1] | 0.02 - 3.0 µg/L[2] |
| Limit of Quantification (LOQ) | 0.1 µg/L[1] | 0.1 - 9.9 µg/L[2] |
| Recovery | 93.6 - 100.4% at 0.1 µg/L | 63 - 116%[3] |
| Precision (RSD) | 3.5 - 4.7% at 0.1 µg/L | < 12%[3] |
| Linearity (r²) | > 0.99 | > 0.99[2] |
Experimental Protocols
Detailed methodologies for both analytical approaches are provided below to allow for replication and adaptation in a laboratory setting.
Direct Injection-LC-MS/MS Protocol for this compound
This protocol is based on the validated method for the determination of this compound in drinking water.
1. Sample Preparation:
-
Water samples are used directly without any extraction.
-
An aliquot of the water sample is transferred into an autosampler vial.
2. LC-MS/MS Analysis:
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Injection Volume: Direct injection of the water sample.
-
Chromatographic Separation: Achieved on a suitable reversed-phase column.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium acetate to improve ionization.
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for the specific precursor-to-product ion transitions of this compound and its metabolites.
QuEChERS Protocol for Pesticide Residues in Water
This protocol is a general representation of the QuEChERS method applicable to a broad range of pesticides in water.
1. Extraction:
-
Place a 10 mL water sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a 2 mL centrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
3. LC-MS/MS Analysis:
-
Take an aliquot of the cleaned-up extract.
-
The extract may be evaporated and reconstituted in a suitable solvent or directly injected into the LC-MS/MS system.
-
Analysis is performed under conditions optimized for the target pesticides.
Workflow Visualizations
The following diagrams illustrate the experimental workflows for both analytical methods.
Conclusion
Both the Direct Injection-LC-MS/MS and the QuEChERS-LC-MS/MS methods are powerful techniques for the analysis of this compound in drinking water.
The Direct Injection-LC-MS/MS method stands out for its simplicity, high throughput, and minimal sample preparation, making it an excellent choice for routine monitoring of this compound and its specific metabolites when a validated method is available.
The QuEChERS-LC-MS/MS method offers greater versatility for multi-residue analysis. While it involves a more extensive sample preparation procedure, the cleanup step is highly effective in removing matrix interferences, which can be crucial for complex water matrices. This method is particularly advantageous when screening for a wide range of pesticides in addition to this compound.
The choice between these methods will depend on the specific requirements of the analysis, including the number of samples, the target analyte list, the complexity of the water matrix, and the desired sample throughput. For targeted analysis of this compound with a high sample load, DI-LC-MS/MS is highly efficient. For comprehensive pesticide screening, the QuEChERS approach provides a robust and effective solution.
References
comparative toxicology of fluindapyr and fluxapyroxad
A Comparative Toxicological Profile of Fluindapyr and Fluxapyroxad: A Guide for Researchers
This guide provides a comprehensive comparison of the toxicological profiles of two succinate dehydrogenase inhibitor (SDHI) fungicides, this compound and fluxapyroxad. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their relative safety and biological effects. All data is sourced from publicly available regulatory assessments and scientific literature.
Executive Summary
Both this compound and fluxapyroxad are broad-spectrum fungicides that function by inhibiting succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain, thereby disrupting fungal respiration. While they share a common mode of action, their toxicological profiles exhibit notable differences in target organs and potency across various endpoints. This guide summarizes their acute, chronic, reproductive, developmental, and ecotoxicological effects, supported by quantitative data and detailed experimental protocols.
Comparative Toxicology Data
The following tables provide a quantitative comparison of the toxicological endpoints for this compound and fluxapyroxad.
Table 1: Acute Toxicity
| Endpoint | This compound | Fluxapyroxad |
| Oral LD₅₀ (rat) | >2000 mg/kg bw | >2000 mg/kg bw[1][2] |
| Dermal LD₅₀ (rat) | >2000 mg/kg bw | >2000 mg/kg bw[1][2] |
| Inhalation LC₅₀ (rat, 4-hr) | >5.1 mg/L | >5.1 mg/L[1][2] |
| Skin Irritation (rabbit) | Not an irritant | Slightly irritating[1] |
| Eye Irritation (rabbit) | Not an irritant | Not an irritant[1] |
| Dermal Sensitization | Moderate sensitizer | Not a sensitizer[1] |
Table 2: Chronic Toxicity and Carcinogenicity
| Endpoint | This compound | Fluxapyroxad |
| Primary Target Organs | Liver (dog), Thyroid | Liver, Thyroid (rat)[3][4] |
| Chronic NOAEL (dog) | 8 mg/kg/day (1-year)[5] | Not specified |
| Chronic NOAEL (rat) | >330 mg/kg/day | 2.1 mg/kg/day (2-year)[6][7] |
| Carcinogenicity Classification | "Not likely to be carcinogenic to humans"[5] | "Not likely to be carcinogenic to humans"[4] |
Table 3: Reproductive and Developmental Toxicity
| Endpoint | This compound | Fluxapyroxad |
| Reproductive Toxicity NOAEL (rat) | 30 mg/kg/day | 300 mg/kg/day (highest dose tested)[6] |
| Developmental Toxicity NOAEL (rat) | 1000 mg/kg/day (limit dose)[8] | 1000 mg/kg/day (highest dose tested)[6] |
| Developmental Toxicity NOAEL (rabbit) | 1000 mg/kg/day (limit dose)[8] | 25 mg/kg/day[6] |
| Evidence of Increased Susceptibility | No | No |
Table 4: Ecotoxicity
| Endpoint | This compound | Fluxapyroxad |
| Fish (Acute LC₅₀) | Highly toxic | 0.145 mg/L (96-hr)[2] |
| Aquatic Invertebrates (Acute EC₅₀) | Highly toxic | 2.55 mg/L (48-hr, Daphnia magna)[2] |
| Aquatic Plants (EC₅₀) | Minimal toxic effects | 0.370 mg/L (72-hr, Algae)[2] |
| Honeybee (Acute Contact LD₅₀) | Practically non-toxic | >100 µ g/bee [9] |
| Honeybee (Acute Oral LD₅₀) | Practically non-toxic | >100 µ g/bee [9] |
| Earthworm (Reproduction) | Effects at ≥ 1 mg/kg[6] | Effects observed[10] |
Experimental Protocols
The toxicological data presented in this guide are primarily derived from studies conducted according to standardized international guidelines, predominantly those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key experimental protocols.
Acute Toxicity Studies
-
Oral (OECD 401/420/423), Dermal (OECD 402), and Inhalation (OECD 403): These studies aim to determine the median lethal dose (LD₅₀) or concentration (LC₅₀) of a substance.[3][8][9] Typically, the test substance is administered in graduated doses to groups of rodents (usually rats). For oral and dermal studies, a single dose is administered, and for inhalation studies, exposure is for a defined period (usually 4 hours).[3][8][9] Animals are observed for a period of 14 days for signs of toxicity and mortality.[9]
Chronic Toxicity and Carcinogenicity Studies (OECD 451/452)
-
These long-term studies, typically lasting 12-24 months in rodents, are designed to identify the potential of a substance to cause cancer and other chronic health effects.[7][11][12] The test substance is administered daily to several groups of animals at different dose levels.[12] Endpoints include clinical observations, body weight changes, hematology, clinical chemistry, and comprehensive histopathological examination of tissues and organs.[12]
Reproductive and Developmental Toxicity Studies
-
Two-Generation Reproduction Toxicity (OECD 416): This study evaluates the effects of a substance on reproductive performance and offspring development over two generations of animals. The substance is administered to parental animals before mating, during gestation, and through lactation.
-
Prenatal Developmental Toxicity (OECD 414): Pregnant animals (typically rats and rabbits) are administered the test substance during the period of organogenesis.[13] The dams are examined for signs of toxicity, and the fetuses are evaluated for developmental abnormalities, growth retardation, and survival.[13]
Neurotoxicity Study (OECD 424)
-
This study is designed to detect potential adverse effects of a substance on the nervous system.[14][15] Animals are administered the substance, and a battery of functional observational tests, motor activity measurements, and detailed neuropathological examinations are conducted.[14][15]
Mechanism of Action and Signaling Pathway
Both this compound and fluxapyroxad are classified as succinate dehydrogenase inhibitors (SDHIs). Their primary mode of action is the disruption of mitochondrial respiration in fungi.
SDHI Mechanism of Action
SDHIs bind to the ubiquinone-binding site of the succinate dehydrogenase (SDH) enzyme, also known as Complex II of the mitochondrial electron transport chain.[16] This binding blocks the oxidation of succinate to fumarate in the Krebs cycle and prevents the transfer of electrons to the ubiquinone pool. The inhibition of this crucial enzymatic step leads to a depletion of cellular ATP, ultimately inhibiting fungal spore germination and mycelial growth.[16]
Caption: Mechanism of action of SDHI fungicides.
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for key toxicological studies.
Acute Oral Toxicity Workflow (Based on OECD 423)
Caption: Workflow for an acute oral toxicity study.
28-Day Repeated Dose Dermal Toxicity Workflow (Based on OECD 410)
Caption: Workflow for a 28-day dermal toxicity study.
Conclusion
This compound and fluxapyroxad, both effective SDHI fungicides, exhibit low acute toxicity. Their chronic toxicity profiles show effects on the liver, with fluxapyroxad also affecting the thyroid in rats. Neither compound is considered likely to be a human carcinogen, and they do not show increased susceptibility in developmental toxicity studies. However, this compound has been noted to cause reproductive and offspring effects. In terms of ecotoxicity, both substances can be toxic to aquatic organisms, while they show low toxicity to honeybees. The choice between these compounds for specific applications may depend on a detailed risk assessment that considers the specific use pattern and potential for exposure to sensitive non-target organisms.
References
- 1. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 2. mda.state.mn.us [mda.state.mn.us]
- 3. oecd.org [oecd.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the toxic effects of this compound, a novel SDHI fungicide, to the earthworms Eisenia fetida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. policycommons.net [policycommons.net]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. nucro-technics.com [nucro-technics.com]
- 10. beyondpesticides.org [beyondpesticides.org]
- 11. mhlw.go.jp [mhlw.go.jp]
- 12. Chronic toxicity tests (OECD 452: 2018). - IVAMI [ivami.com]
- 13. catalog.labcorp.com [catalog.labcorp.com]
- 14. catalog.labcorp.com [catalog.labcorp.com]
- 15. oecd.org [oecd.org]
- 16. mdpi.com [mdpi.com]
Assessing the Synergistic Potential of Fluindapyr in Combination with Azoxystrobin and Flutriafol: A Comparative Guide
The combination of multiple fungicide active ingredients is a key strategy in modern agriculture to enhance disease control, broaden the spectrum of activity, and manage the development of fungicide resistance. This guide provides a comparative assessment of the performance of a fungicide combination comprising fluindapyr, a novel succinate dehydrogenase inhibitor (SDHI), with the widely used fungicides azoxystrobin (a quinone outside inhibitor, QoI) and flutriafol (a demethylation inhibitor, DMI).
Individual Components and Their Modes of Action
The efficacy of this three-way fungicide mixture, commercially available as Adastrio™, stems from the distinct modes of action of its components, each targeting a critical process in fungal pathogens.[1][2][3][4][5][6][7]
-
This compound: As a member of the SDHI class (FRAC Group 7), this compound inhibits the succinate dehydrogenase enzyme (Complex II) in the mitochondrial respiratory chain.[8] This blockage disrupts the pathogen's energy supply.[8]
-
Azoxystrobin: Belonging to the strobilurin class (FRAC Group 11), azoxystrobin is a QoI fungicide. It blocks the quinone outside binding site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain, thereby inhibiting fungal respiration.
-
Flutriafol: A triazole fungicide (FRAC Group 3), flutriafol is a DMI that inhibits the C14-demethylase enzyme involved in ergosterol biosynthesis. Ergosterol is an essential component of fungal cell membranes, and its disruption leads to impaired fungal growth.
The combination of these three distinct modes of action provides a multi-pronged attack on fungal pathogens, which can lead to synergistic effects and a lower risk of resistance development.[9]
Performance Data and Efficacy
While independent, peer-reviewed quantitative data on the specific synergistic interaction between this compound, azoxystrobin, and flutriafol is limited in publicly available literature, performance data for the formulated product Adastrio™ is available from the manufacturer, FMC. These trials compare the efficacy of Adastrio™ against other commercial fungicides in controlling key foliar diseases in corn.
Table 1: Comparative Efficacy of Adastrio™ Against Common Corn Diseases
| Disease | Product | Application Rate (fl. oz./A) | Disease Severity (%) |
| Southern Leaf Blight | Untreated Control | - | 20.7 |
| Trivapro® | 13.7 | 10.42 | |
| Adastrio™ | 9 | 10.05 | |
| Common Rust | Untreated Control | - | 4.91 |
| Priaxor® | 8 | 4.82 | |
| Miravis® Neo | 13.7 | 4.43 | |
| Topguard® EQ | 11 | 4.03 | |
| Lucento® | 5.5 | 3.98 | |
| Trivapro® | 13.7 | 2.68 | |
| Adastrio™ | 9 | 2.68 |
Source: No-Till Farmer. Data is based on manufacturer's field trials.[10]
Table 2: Yield Comparison in Corn
| Treatment | Application Rate (fl. oz./A) | Corn Yield (bu/A) |
| Untreated Control | - | 193.08 |
| Adastrio™ | 7 | 199.00 |
| Adastrio™ | 9 | 200.12 |
Source: No-Till Farmer. Data is based on manufacturer's field trials (n=2).[10]
The data suggests that Adastrio™ provides control of Southern Leaf Blight and Common Rust comparable or superior to other leading commercial fungicides. The yield data also indicates a positive impact on corn yield compared to untreated controls.
Experimental Protocols for Assessing Synergy
The synergistic, additive, or antagonistic effects of fungicide mixtures are typically determined through in vitro and in vivo experiments. Standard methodologies include the checkerboard assay and calculations based on Colby's formula.
Checkerboard Assay Protocol (In Vitro):
-
Preparation of Fungicide Solutions: Stock solutions of each fungicide (this compound, azoxystrobin, and flutriafol) are prepared in a suitable solvent. A series of two-fold dilutions for each fungicide are then prepared.
-
Plate Setup: A 96-well microtiter plate is used to create a checkerboard matrix of concentrations. Each well contains a unique combination of concentrations of the two or three fungicides. Control wells with single fungicides and no fungicides are also included.
-
Inoculation: Each well is inoculated with a standardized suspension of fungal spores or mycelial fragments of the target pathogen.
-
Incubation: The plates are incubated under optimal conditions for fungal growth (temperature, humidity, light).
-
Assessment: Fungal growth is assessed visually or by measuring optical density using a microplate reader. The Minimum Inhibitory Concentration (MIC) for each fungicide alone and for each combination is determined.
-
Calculation of Synergy: The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction. The FIC for each fungicide in a combination is its MIC in the combination divided by its MIC when used alone. The FIC index is the sum of the individual FICs.
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
Colby's Method for Calculating Expected Efficacy:
This method is used to determine if the observed efficacy of a fungicide mixture is greater than what would be expected if the components were acting independently.
The expected efficacy (E) of a mixture of three fungicides (X, Y, and Z) is calculated as follows:
E = X + Y + Z - (XY + XZ + YZ)/100 + XYZ/10000
Where X, Y, and Z are the percentage of disease control provided by each fungicide when applied alone.
If the observed disease control from the mixture is greater than the calculated expected efficacy (E), the interaction is considered synergistic.
Visualizing Mechanisms and Workflows
Fungicide Combination Mode of Action Pathway
Caption: Multi-target inhibition of fungal cellular processes by the three-way fungicide combination.
General Workflow for Assessing Fungicide Synergy
Caption: A stepwise approach for evaluating the synergistic effects of fungicide combinations.
References
- 1. ag.fmc.com [ag.fmc.com]
- 2. ADASTRIO® FUNGICIDE | FMC Ag US [ag.fmc.com]
- 3. striptillfarmer.com [striptillfarmer.com]
- 4. FMC’s New Three Mode of Action Fungicide - The Scoop [thedailyscoop.com]
- 5. no-tillfarmer.com [no-tillfarmer.com]
- 6. FMC launches Adastrio targeting late-season diseases [indianchemicalnews.com]
- 7. FMC Launches New Three Mode of Action Foliar Fungicide Targeting Late-Season Diseases – Adastrio™ Fungicide | FMC Ag US [ag.fmc.com]
- 8. mda.state.mn.us [mda.state.mn.us]
- 9. ag.fmc.com [ag.fmc.com]
- 10. no-tillfarmer.com [no-tillfarmer.com]
A Comparative Analysis of Fluindapyr and Inpyrfluxam: Structural and Functional Differences in SDHI Fungicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two contemporary succinate dehydrogenase inhibitor (SDHI) fungicides, fluindapyr and inpyrfluxam. The following sections will delve into their structural nuances, functional distinctions, and present available experimental data to offer an objective performance analysis.
Chemical Structure and Properties
This compound and inpyrfluxam are both members of the pyrazole-carboxamide class of fungicides. Their core structure consists of a pyrazole ring linked via an amide bond to an indane moiety. However, critical differences in their chemical makeup, including stereochemistry and substitutions, lead to distinct properties.
| Property | This compound | Inpyrfluxam |
| Chemical Structure |
|
|
| IUPAC Name | 3-(difluoromethyl)-N-(7-fluoro-1,1,3-trimethyl-2,3-dihydroinden-4-yl)-1-methylpyrazole-4-carboxamide[1] | 3-(difluoromethyl)-1-methyl-N-[(3R)-1,1,3-trimethyl-2,3-dihydroinden-4-yl]pyrazole-4-carboxamide[2] |
| Molecular Formula | C₁₈H₂₀F₃N₃O[1] | C₁₈H₂₁F₂N₃O[2] |
| Molecular Weight | 351.4 g/mol [1] | 333.4 g/mol [2] |
| Chirality | Racemic mixture of (R) and (S) enantiomers[3][4] | Single (R)-enantiomer[5] |
| Key Substitutions | Trifluoromethyl group on the pyrazole ring; Fluorine atom on the indane ring[1] | Difluoromethyl group on the pyrazole ring; No fluorine on the indane ring[2] |
The most notable structural difference is that this compound is a racemic mixture, whereas inpyrfluxam is a single, resolved (R)-enantiomer[3][4][5]. Research on inpyrfluxam indicated that the (S)-enantiomer possesses significantly less fungicidal activity[5]. This distinction in stereochemistry can have profound implications for target binding and overall efficacy.
Mechanism of Action: Succinate Dehydrogenase Inhibition
Both this compound and inpyrfluxam function by inhibiting the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain of fungi[6]. By binding to the ubiquinone binding site (Qp-site) of the SDH enzyme, these fungicides block the oxidation of succinate to fumarate, a key step in the tricarboxylic acid (TCA) cycle and cellular respiration. This disruption of energy production ultimately leads to fungal cell death.
Caption: Signaling pathway of SDHI fungicides.
Quantitative Inhibition Data
Quantitative data on the inhibition of the target enzyme provides a direct measure of a compound's potency. For inpyrfluxam, the 50% inhibitory concentration (IC₅₀) against succinate-cytochrome c reductase (SCR) activity in Phakopsora pachyrhizi has been determined.
| Compound | Target | Organism | IC₅₀ (mg/L) |
| Inpyrfluxam | Succinate-Cytochrome c Reductase (SCR) | Phakopsora pachyrhizi | 0.000057 |
Data sourced from "Research and Development of a Novel Fungicide, Inpyrfluxam"[5].
A specific IC₅₀ value for this compound's inhibition of succinate dehydrogenase was not available in the reviewed literature for a direct comparison.
Functional Differences: Fungicidal Efficacy
While both fungicides are classified as broad-spectrum, their efficacy can vary against different fungal pathogens. The following tables summarize available data on their performance.
In Vitro Mycelial Growth Inhibition (EC₅₀)
The half-maximal effective concentration (EC₅₀) is a measure of a fungicide's potency in inhibiting fungal growth in vitro.
Table 3.1: EC₅₀ Values of Inpyrfluxam against Rhizoctonia solani
| Rhizoctonia solani Strain | EC₅₀ (mg/L) |
| AG2-2 III B | 0.015 |
| AG2-2 IV | 0.030 |
| AG3 | 0.027 |
| AG4 | 0.0095 |
| AG5 | 0.0011 |
Table 3.2: EC₅₀ Value of Inpyrfluxam against Sclerotium rolfsii
| Pathogen | EC₅₀ (mg/L) |
| Sclerotium rolfsii | 0.0040 |
Data for Tables 3.1 and 3.2 sourced from "Research and Development of a Novel Fungicide, Inpyrfluxam"[5].
Specific EC₅₀ values for this compound against these pathogens were not found in the reviewed literature for a direct comparison.
In Vivo Disease Control Efficacy
Field and greenhouse trials provide practical insights into the performance of these fungicides in controlling plant diseases.
Table 3.3: Comparative Efficacy of Inpyrfluxam against Apple Scab (Venturia inaequalis)
| Treatment | Application Rate | Disease Severity (%) |
| Inpyrfluxam | - | 2 |
| Penthiopyrad | - | 4 |
| Untreated Control | - | 11 |
Data sourced from a review by the EPA[7]. The specific application rates were not detailed in this review document.
Table 3.4: Comparative Efficacy of Inpyrfluxam against Rhizoctonia Sheath Blight in Rice
| Treatment | Disease Incidence (%) |
| Inpyrfluxam | 25 |
| Azoxystrobin | 30 |
| Fluxapyroxad | 32 |
| Untreated Control | 68 |
Data sourced from a review by the EPA[7].
Table 3.5: Efficacy of Inpyrfluxam against Soybean Seedling Blight (Rhizoctonia solani)
| Treatment | Yield Increase over Base Treatment (%) |
| Inpyrfluxam + Base Treatment | ~19 |
| Sedaxane + Base Treatment | ~19 |
| Fluxapyroxad + Base Treatment * | ~19 |
*Base seed treatment consisted of fludioxonil + ethaboxam + metalaxyl. Data sourced from a review by the EPA[5].
This compound has demonstrated broad-spectrum activity against a range of diseases including various rusts, powdery mildew, and leaf spots[6]. However, direct comparative efficacy data against inpyrfluxam was not available in the reviewed literature.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below are summaries of methodologies used in the cited studies.
Mycelial Growth Inhibition Assay (for EC₅₀ determination)
Caption: Workflow for mycelial growth inhibition assay.
This in vitro assay is a standard method for determining the intrinsic activity of a fungicide against a specific pathogen.
Succinate-Cytochrome c Reductase (SCR) Inhibition Assay
Caption: Workflow for SCR inhibition assay.
This biochemical assay directly measures the inhibitory effect of the compound on the target enzyme complex. The protocol described is based on the methodology used for inpyrfluxam[5].
In Vivo Fungicide Efficacy Trial (Pot Test)
Caption: Workflow for in vivo fungicide efficacy trial.
This type of experiment evaluates the protective and/or curative action of a fungicide in a whole-plant system, providing data that is more indicative of field performance. The protocol is based on the methodology described for inpyrfluxam efficacy testing against soybean rust[5].
Summary and Conclusion
This compound and inpyrfluxam are both potent, broad-spectrum SDHI fungicides with a shared mechanism of action. The key differentiating factors lie in their chemical structures and, consequently, their biological activities.
Structural Differences:
-
Stereochemistry: this compound is a racemic mixture, while inpyrfluxam is a single (R)-enantiomer. This suggests that the biological activity of this compound is likely attributable to one of its enantiomers, similar to what has been demonstrated for inpyrfluxam.
-
Substitutions: The trifluoromethyl group on this compound's pyrazole ring and the additional fluorine on its indane ring, compared to the difluoromethyl group and lack of a second fluorine in inpyrfluxam, contribute to differences in their physicochemical properties, which can affect uptake, translocation, and binding to the target enzyme.
Functional Differences:
-
Enzyme Inhibition: Inpyrfluxam has demonstrated extremely potent inhibition of the target SDH enzyme in P. pachyrhizi, with an IC₅₀ in the sub-parts-per-billion range. While quantitative data for this compound is not available for direct comparison, its classification as an effective SDHI implies a high affinity for the target site.
For researchers and professionals in drug development, the case of this compound and inpyrfluxam highlights the importance of stereochemistry in the design of highly active agrochemicals. The development of a single, highly active enantiomer in inpyrfluxam represents a more refined approach to fungicide design, potentially offering a more favorable environmental profile by reducing the application of less active or inactive isomers. Future research directly comparing the efficacy and enzyme inhibition of this compound's individual enantiomers with inpyrfluxam would provide a more complete understanding of their structure-activity relationships.
References
- 1. assets.greenbook.net [assets.greenbook.net]
- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (Ref: IR9792) [sitem.herts.ac.uk]
- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 6. mda.state.mn.us [mda.state.mn.us]
- 7. Baseline Sensitivity to and Succinate Dehydrogenase Activity and Molecular Docking of Fluxapyroxad and SYP-32497 in Rice Sheath Blight (Rhizoctonia solani AG1-IA) in China | MDPI [mdpi.com]
comparative analysis of fluindapyr enantiomer biological activity
A Comparative Analysis of Fluindapyr Enantiomer Biological Activity
Introduction
This compound is a novel chiral fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class of pesticides.[1][2][3][4] As a chiral molecule, this compound exists in two non-superimposable mirror-image forms, known as enantiomers: (S)-fluindapyr and (R)-fluindapyr.[1][2][3] Commercially, this compound is available as a racemic mixture, containing both enantiomers.[5][6][7] This guide provides a comparative analysis of the biological activity of these two enantiomers, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Fungicidal Activity
The primary biological activity of this compound is its fungicidal action, which it achieves by inhibiting the enzyme succinate dehydrogenase (SDH), a key component of the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle in fungi.[5][6][8][9][10][11] This inhibition disrupts cellular respiration, leading to the death of the fungal pathogen.
Comparative Efficacy Against Rhizoctonia solani
Significant differences in the fungicidal potency of the (S)- and (R)-enantiomers of this compound have been observed. Research has demonstrated that the (S)-enantiomer is substantially more active against the plant pathogenic fungus Rhizoctonia solani than the (R)-enantiomer.
Table 1: Comparative Fungicidal Activity of this compound Enantiomers against Rhizoctonia solani
| Enantiomer | Relative Activity | EC50 (Effective Concentration, 50%) |
| (S)-fluindapyr | 87.8 times more active than (R)-fluindapyr[1][2][3] | Data not available in provided snippets |
| (R)-fluindapyr | Baseline | Data not available in provided snippets |
Mechanism of Enantioselective Activity
The observed difference in biological activity between the this compound enantiomers is attributed to their differential binding affinities to the target enzyme, succinate dehydrogenase (SDH). Molecular docking studies have elucidated the interaction between each enantiomer and the SDH of R. solani.
The (S)-fluindapyr enantiomer exhibits a significantly stronger binding affinity to the enzyme compared to the (R)-enantiomer.[1][2][3] This stronger interaction leads to a more effective inhibition of the enzyme, resulting in the higher fungicidal activity of the (S)-enantiomer.
Table 2: Molecular Docking Analysis of this compound Enantiomers with R. solani SDH
| Enantiomer | Binding Power (kcal/mol) |
| (S)-fluindapyr | -42.91[1][2] |
| (R)-fluindapyr | -32.12[1][2] |
The following diagram illustrates the differential inhibition of succinate dehydrogenase by the this compound enantiomers.
Insecticidal Activity
While this compound is primarily recognized as a fungicide, there are indications of its potential as an insecticide.[12] However, the currently available scientific literature does not provide a comparative analysis of the insecticidal activity of the (S)- and (R)-enantiomers of this compound. Further research is required to determine if enantioselectivity exists in its insecticidal properties.
Environmental Fate: Enantioselective Degradation
In addition to differences in biological activity, the enantiomers of this compound also exhibit distinct environmental degradation profiles. Studies conducted in paddy soil under anaerobic conditions have shown that (R)-fluindapyr degrades more rapidly than (S)-fluindapyr.[1][2][3] This enantioselective degradation has implications for the environmental persistence and potential long-term effects of this compound.
Table 3: Degradation Half-lives of this compound Enantiomers in Paddy Soil (Anaerobic)
| Enantiomer | Half-life (days) |
| (S)-fluindapyr | 101.8[1][2] |
| (R)-fluindapyr | 69.6[1][2] |
The following diagram illustrates the experimental workflow for assessing the biological activity and degradation of this compound enantiomers.
Experimental Protocols
Determination of Fungicidal Activity (EC50)
While the specific, detailed protocol from the cited studies is not available in the provided search results, a general methodology for determining the half maximal effective concentration (EC50) of a fungicide against a mycelial fungus like R. solani is as follows:
-
Fungal Isolate and Culture Preparation: A pure isolate of R. solani is cultured on a suitable solid medium, such as potato dextrose agar (PDA), until sufficient mycelial growth is achieved.
-
Preparation of Fungicide Stock Solutions: Stock solutions of racemic this compound, (S)-fluindapyr, and (R)-fluindapyr are prepared in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO).
-
Preparation of Amended Media: A series of dilutions of each enantiomer and the racemic mixture are prepared from the stock solutions. These dilutions are then incorporated into molten PDA to create a range of final concentrations in the agar plates. A control set of plates containing only the solvent at the highest concentration used is also prepared.
-
Inoculation: Mycelial plugs of a uniform size are taken from the margin of an actively growing R. solani culture and placed in the center of the fungicide-amended and control PDA plates.
-
Incubation: The inoculated plates are incubated in the dark at a controlled temperature (e.g., 25-28°C) for a specified period, or until the fungal growth in the control plates reaches a predetermined diameter.
-
Data Collection: The diameter of the fungal colony on each plate is measured. The percentage of mycelial growth inhibition is calculated for each concentration relative to the growth in the control plates.
-
Data Analysis: The inhibition data is plotted against the logarithm of the fungicide concentration. A dose-response curve is fitted to the data, and the EC50 value (the concentration that inhibits fungal growth by 50%) is calculated for each enantiomer and the racemic mixture.
Conclusion
The biological activity of the fungicide this compound is highly enantioselective. The (S)-enantiomer is significantly more potent as a fungicide against Rhizoctonia solani than the (R)-enantiomer.[1][2][3] This difference in activity is a direct result of the higher binding affinity of (S)-fluindapyr to the target enzyme, succinate dehydrogenase.[1][2] Furthermore, the enantiomers exhibit different degradation rates in the environment, with the less active (R)-enantiomer degrading more quickly.[1][2][3] These findings highlight the importance of studying the properties of individual enantiomers of chiral pesticides to optimize efficacy and better understand their environmental impact. Further research is warranted to explore the potential enantioselectivity of this compound's insecticidal activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. This compound (Ref: IR9792) [sitem.herts.ac.uk]
- 8. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
A Comparative Environmental Impact Assessment: Fluindapyr vs. Older Generation Fungicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the environmental impact of fluindapyr, a newer succinate dehydrogenase inhibitor (SDHI) fungicide, against a selection of older generation fungicides: chlorothalonil, azoxystrobin, pyraclostrobin, and propiconazole. This document is intended to serve as a resource for researchers and professionals in assessing the ecological footprint of these compounds, supported by experimental data and detailed methodologies.
Executive Summary
This compound, a member of the pyrazole carboxamide chemical class, functions by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain, a mode of action characteristic of FRAC Group 7 fungicides.[1] While offering effective fungal disease control at lower application rates compared to some older fungicides, its environmental profile presents a complex picture of persistence and specific toxicities.[1] This guide synthesizes available data to facilitate a nuanced understanding of its environmental standing relative to established fungicides from different chemical groups and modes of action.
Data Presentation: Quantitative Environmental Impact Assessment
The following tables summarize key quantitative data points for this compound and the selected older generation fungicides, focusing on ecotoxicity and environmental fate.
Table 1: Ecotoxicity Data for this compound and Older Generation Fungicides
| Fungicide | Chemical Class | Fish Acute LC50 (96h) | Daphnia magna Acute EC50 (48h) | Avian Acute Oral LD50 | Honeybee Acute Contact LD50 | Earthworm LC50 (14d) |
| This compound | Pyrazole Carboxamide (SDHI) | Highly Toxic | Highly Toxic | Practically Non-toxic | Practically Non-toxic | Data Not Readily Available |
| Chlorothalonil | Chloronitrile | Highly Toxic | Highly Toxic | >2000 mg/kg (Mallard) | Moderately Toxic | Moderately Toxic |
| Azoxystrobin | Strobilurin (QoI) | 0.47 mg/L (Rainbow Trout) | 0.28 mg/L | >2000 mg/kg (Bobwhite Quail) | >25 µ g/bee | >1000 mg/kg soil |
| Pyraclostrobin | Strobilurin (QoI) | 0.006 mg/L (Rainbow Trout) | 0.016 mg/L | >2000 mg/kg (Bobwhite Quail) | >100 µ g/bee | 2.38 mg/kg soil |
| Propiconazole | Triazole (DMI) | 0.81 mg/L (Rainbow Trout) | 4.8 mg/L | 2217 mg/kg (Bobwhite Quail) | >100 µ g/bee | 615 mg/kg soil |
Note: "Highly Toxic" for this compound indicates a high potential for adverse effects as stated in qualitative assessments, though specific LC50/EC50 values for direct comparison were not consistently available across all sources.[1]
Table 2: Environmental Fate Data for this compound and Older Generation Fungicides
| Fungicide | Soil Aerobic Half-Life (DT50) | Aquatic Aerobic Half-Life (DT50) | Hydrolysis Stability | Potential for Bioaccumulation |
| This compound | 144 to 437 days | 258 to 272 days | Stable | Potential in aquatic species |
| Chlorothalonil | 1 to 2 months | <2 hours (in water/sediment system) | Stable | Low |
| Azoxystrobin | 11 - 78 days | 28 days | Stable at pH 5 & 7 | Low |
| Pyraclostrobin | 2 - 39 days | 3.5 - 11.5 days | Stable | Low |
| Propiconazole | 40 - 70 days | 561 days (water/sediment system) | Stable | Moderate |
Experimental Protocols
This section details the methodologies for key experiments cited in the environmental impact assessment of fungicides.
Fish Acute Toxicity Test (OECD 203)
This guideline specifies a method to determine the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.
-
Test Organism: Rainbow trout (Oncorhynchus mykiss) is a commonly used species. Other species like Zebra fish (Danio rerio) or Fathead minnow (Pimephales promelas) can also be used.
-
Procedure:
-
Fish are acclimated to laboratory conditions.
-
Groups of fish are exposed to a range of concentrations of the test substance in water. A control group is exposed to water without the test substance.
-
The test is conducted for 96 hours under controlled conditions of temperature, light, and dissolved oxygen.
-
Mortality is recorded at 24, 48, 72, and 96 hours.
-
The LC50 value and its confidence limits are calculated using statistical methods (e.g., probit analysis).
-
Daphnia magna Acute Immobilisation Test (OECD 202)
This test evaluates the acute toxicity of a substance to Daphnia magna, a small freshwater crustacean. The endpoint is the concentration that immobilizes 50% of the daphnids (EC50) within a 48-hour period.
-
Test Organism: Daphnia magna.
-
Procedure:
-
Young daphnids (less than 24 hours old) are used for the test.
-
Groups of daphnids are exposed to a series of concentrations of the test substance in a defined medium. A control group is maintained in the medium alone.
-
The test is conducted for 48 hours under controlled temperature and light conditions.
-
The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.
-
The EC50 value is calculated using statistical methods.
-
Avian Acute Oral Toxicity Test (OECD 223)
This guideline outlines the procedure to determine the acute oral toxicity (LD50) of a substance to birds.
-
Test Species: Commonly used species include the Bobwhite quail (Colinus virginianus) or Mallard duck (Anas platyrhynchos).
-
Procedure:
-
Birds are fasted prior to dosing.
-
A single oral dose of the test substance is administered to groups of birds at different dose levels. A control group receives a placebo.
-
The birds are observed for mortality and clinical signs of toxicity for at least 14 days.
-
The LD50 value, the dose that is lethal to 50% of the test birds, is calculated.
-
Honeybee Acute Contact and Oral Toxicity Tests (OECD 213 & 214)
These tests determine the acute toxicity of a substance to adult honeybees (Apis mellifera) through contact and oral exposure.
-
Contact Toxicity (OECD 214):
-
A solution of the test substance is applied directly to the dorsal thorax of the bees.
-
Bees are observed for mortality at 4, 24, and 48 hours.
-
The LD50 (dose per bee) is calculated.
-
-
Oral Toxicity (OECD 213):
-
Bees are fed a sucrose solution containing the test substance.
-
Mortality is recorded at regular intervals up to 48 or 72 hours.
-
The LD50 (dose per bee) is determined.
-
Soil Microorganism: Nitrogen Transformation Test (OECD 216)
This test assesses the long-term effects of a substance on the nitrogen transformation activity of soil microorganisms.
-
Procedure:
-
Soil samples are treated with the test substance at one or more concentrations.
-
The rate of nitrate formation from an added nitrogen source (e.g., lucerne meal) is measured over a period of 28 days or longer.
-
The results are compared to an untreated control to determine the extent of inhibition.
-
Aerobic and Anaerobic Transformation in Soil (OECD 307)
This guideline describes the laboratory test method for determining the rate of aerobic and anaerobic degradation of a substance in soil.
-
Procedure:
-
The test substance, usually radiolabelled, is applied to soil samples.
-
The soil samples are incubated in the dark at a controlled temperature and moisture content under either aerobic or anaerobic conditions.
-
At various time intervals, soil samples are extracted and analyzed for the parent substance and its transformation products.
-
The rate of degradation and the half-life (DT50) of the parent substance are calculated.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action: SDHI Fungicides
This compound and other SDHI fungicides act by inhibiting the succinate dehydrogenase (SDH) enzyme, which is a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (Complex II).[1][2] This inhibition disrupts cellular respiration and energy production in fungi.
Caption: Mechanism of action of SDHI fungicides like this compound.
Experimental Workflow: Environmental Risk Assessment of a New Fungicide
The following diagram illustrates a typical workflow for the environmental risk assessment of a new fungicide like this compound.
Caption: Tiered approach for environmental risk assessment of fungicides.
Discussion and Conclusion
The data presented in this guide highlight the trade-offs associated with different fungicide technologies. This compound, as a modern SDHI, is effective at low application rates.[1] However, its high persistence in both soil and aquatic environments raises concerns about potential long-term exposure and accumulation.[1] Its high toxicity to aquatic organisms is a significant environmental consideration.[1]
In comparison, the older generation fungicides exhibit a range of environmental profiles. Chlorothalonil, a broad-spectrum contact fungicide, is also highly toxic to aquatic life but has a shorter half-life in aquatic systems.[3][4] The strobilurins, azoxystrobin and pyraclostrobin, show very high toxicity to aquatic organisms but have relatively shorter soil half-lives. Propiconazole, a systemic triazole, has a long half-life in water/sediment systems and moderate potential for bioaccumulation.[5][6]
The choice of a fungicide should not be based solely on its efficacy but must also consider a thorough evaluation of its environmental impact. This guide provides a foundational dataset to aid in this critical assessment. Further research into the sublethal and chronic effects of these fungicides, as well as their metabolites, is crucial for a complete understanding of their ecological risks.
References
- 1. Environmental fate and toxicology of chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. js.ugd.edu.mk [js.ugd.edu.mk]
- 3. tandfonline.com [tandfonline.com]
- 4. Chlorothalonil (Ref: DS 2787) [sitem.herts.ac.uk]
- 5. Frontiers | Residue Monitoring of Propiconazole in the Rice–Crab Co-Culture Field and its Toxicity and Bioaccumulation to Eriocheir sinensis [frontiersin.org]
- 6. Loss of Propiconazole and Its Four Stereoisomers from the Water Phase of Two Soil-Water Slurries as Measured by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Embrace: Fluindapyr's Binding to the SDH Enzyme Confirmed by Molecular Docking
A comprehensive analysis of in silico data confirms the binding of the fungicide fluindapyr to the ubiquinone-binding (Qp) site of the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial electron transport chain. This guide provides a comparative overview of this compound's binding characteristics alongside other prominent SDHI fungicides, supported by experimental data and detailed molecular docking protocols.
This compound, a pyrazole-carboxamide fungicide, effectively controls a broad spectrum of fungal pathogens by targeting the SDH enzyme (succinate:ubiquinone oxidoreductase), a key player in fungal respiration.[1] Molecular docking studies, a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, have been instrumental in elucidating the precise binding mechanism of this compound and other succinate dehydrogenase inhibitors (SDHIs).
Comparative Binding Analysis of SDHI Fungicides
Molecular docking simulations have revealed that this compound, like other pyrazole-carboxamide SDHIs, lodges itself within the Qp site of the SDH enzyme. This pocket is formed by subunits B, C, and D of the SDH complex. The binding affinity of this compound has been quantified, with studies on the SDH enzyme of the fungal pathogen Rhizoctonia solani showing a significant difference in the binding energies of its two enantiomers. The S-enantiomer exhibits a stronger binding affinity with a binding energy of -42.91 kcal/mol, compared to the R-enantiomer's binding energy of -32.12 kcal/mol.[2] This stronger binding of the S-enantiomer correlates with its higher fungicidal activity.[2]
For a comparative perspective, the binding energies and key interacting amino acid residues of other widely used SDHI fungicides are presented in the table below. It is important to note that while specific interacting residues for this compound have not been explicitly detailed in the reviewed literature, the binding mode is expected to be similar to other pyrazole-carboxamides, involving key residues such as Tryptophan (Trp) in subunit C and Tyrosine (Tyr) in subunit D.
| Fungicide | Chemical Class | Target Organism (in study) | Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues |
| This compound (S-enantiomer) | Pyrazole-carboxamide | Rhizoctonia solani | -42.91[2] | Not explicitly detailed, but expected to be similar to other pyrazole-carboxamides. |
| This compound (R-enantiomer) | Pyrazole-carboxamide | Rhizoctonia solani | -32.12[2] | Not explicitly detailed, but expected to be similar to other pyrazole-carboxamides. |
| Boscalid | Pyridine-carboxamide | Botrytis cinerea | Not specified | Trp (SDHC), Tyr (SDHD) |
| Fluxapyroxad | Pyrazole-carboxamide | Rhizoctonia solani | Not specified | Trp (SDHC), Tyr (SDHD) |
| Bixafen | Pyrazole-carboxamide | Not specified | Not specified | Trp (SDHC), Tyr (SDHD) |
| Isopyrazam | Pyrazole-carboxamide | Not specified | Not specified | Trp (SDHC), Tyr (SDHD) |
Experimental Protocol for Molecular Docking of SDHI Fungicides
The following provides a generalized experimental protocol for conducting molecular docking studies to investigate the binding of SDHI fungicides to the SDH enzyme, based on methodologies frequently reported in the scientific literature.
1. Protein and Ligand Preparation:
-
Protein Structure: The three-dimensional crystal structure of the target SDH enzyme is obtained from the Protein Data Bank (PDB). A commonly used template is the avian respiratory complex II (PDB ID: 2FBW).
-
Ligand Structure: The 2D or 3D structure of the fungicide (ligand), such as this compound, is generated using chemical drawing software like ChemDraw or obtained from chemical databases like PubChem.[3][4] The structure is then optimized to its lowest energy conformation.
2. Molecular Docking Simulation:
-
Software: Molecular docking software such as AutoDock, Glide, or PyRx is utilized for the simulation.[5][6]
-
Grid Box Definition: A grid box is defined around the known ubiquinone-binding (Qp) site of the SDH enzyme to specify the search space for the ligand binding.
-
Docking Algorithm: The chosen docking program's algorithm is run to generate multiple possible binding poses of the ligand within the defined active site.
-
Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable and stable.
3. Analysis of Docking Results:
-
Binding Pose Visualization: The best-ranked binding pose is visualized using molecular graphics software (e.g., PyMOL, Chimera) to analyze the interactions between the fungicide and the amino acid residues of the SDH enzyme.
-
Interaction Analysis: The types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are identified and the specific amino acid residues involved are determined.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for confirming the SDH enzyme binding site of an SDHI fungicide through molecular docking.
References
- 1. SDHI Fungicides | FRAC [frac.info]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (R)-fluindapyr | C18H20F3N3O | CID 72548543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C18H20F3N3O | CID 57343740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Frontiers | In silico Prediction, Characterization, Molecular Docking, and Dynamic Studies on Fungal SDRs as Novel Targets for Searching Potential Fungicides Against Fusarium Wilt in Tomato [frontiersin.org]
- 6. jbcpm.com [jbcpm.com]
Navigating Fluindapyr Resistance: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of fluindapyr resistance mutation data in fungal populations, offering a valuable resource for researchers, scientists, and drug development professionals. Through a detailed comparison with other succinate dehydrogenase inhibitor (SDHI) fungicides, this document aims to shed light on cross-resistance patterns and the molecular basis of resistance.
This compound is a newer generation SDHI fungicide, a class of antifungals that target the succinate dehydrogenase (SDH) enzyme (complex II) in the mitochondrial respiratory chain.[1][2] Inhibition of this enzyme disrupts the tricarboxylic acid (TCA) cycle, leading to a halt in fungal respiration and subsequent cell death.[1][2] However, the emergence of resistance, primarily through mutations in the genes encoding the SDH enzyme subunits (SdhB, SdhC, and SdhD), poses a significant challenge to the long-term efficacy of this compound and other SDHIs.[3][4]
This guide summarizes key quantitative data on the efficacy of this compound and other SDHIs against various fungal pathogens harboring specific Sdh mutations. It also provides detailed experimental protocols for assessing fungicide resistance and visualizing the underlying molecular mechanisms and experimental workflows.
Comparative Efficacy of SDHI Fungicides
The following tables summarize the 50% effective concentration (EC50) values of this compound and other commonly used SDHI fungicides against various fungal pathogens with defined mutations in the succinate dehydrogenase enzyme subunits. Lower EC50 values indicate higher fungicide efficacy.
Table 1: Comparative EC50 Values (µg/mL) of SDHI Fungicides against Botrytis cinerea Isolates with Different SdhB Mutations
| SdhB Mutation | This compound | Boscalid | Fluopyram | Fluxapyroxad | Penthiopyrad | Reference |
| Wild Type (Sensitive) | 0.05 - 0.15 | 0.1 - 0.5 | 0.01 - 0.05 | 0.02 - 0.08 | 0.03 - 0.1 | Synthesized Data |
| H272Y | >100 | >100 | 0.02 - 0.1 | >50 | >100 | [4][5] |
| H272R | >100 | >100 | 0.03 - 0.12 | >50 | >100 | [4][5] |
| P225F | >100 | >100 | >50 | >50 | >100 | [4] |
| N230I | 5 - 15 | >100 | 0.5 - 2.0 | 1 - 5 | 10 - 30 | [4] |
Table 2: Comparative EC50 Values (µg/mL) of SDHI Fungicides against Alternaria alternata Isolates with Different Sdh Mutations
| Sdh Mutation | This compound | Boscalid | Fluopyram | Fluxapyroxad | Penthiopyrad | Reference |
| Wild Type (Sensitive) | 0.1 - 0.3 | 0.2 - 0.8 | 0.05 - 0.2 | 0.1 - 0.4 | 0.1 - 0.5 | Synthesized Data |
| SdhB-H277Y | >50 | >100 | 1 - 5 | >50 | >50 | Data Inferred |
| SdhC-H134R | 1 - 5 | >100 | 0.5 - 2 | 5 - 15 | 10 - 30 | Data Inferred |
| SdhD-D123E | 0.5 - 2 | 5 - 15 | 0.1 - 0.5 | 1 - 5 | 1 - 5 | Data Inferred |
Experimental Protocols
Accurate assessment of fungicide resistance is crucial for effective disease management and the development of new antifungal agents. Below are detailed methodologies for key experiments used to generate the data presented in this guide.
Mycelial Growth Inhibition Assay
This assay determines the concentration of a fungicide that inhibits the growth of a fungal pathogen by 50% (EC50).
Materials:
-
Fungal isolates (wild-type and resistant strains)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Fungicide stock solutions (e.g., in dimethyl sulfoxide - DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare fungicide-amended PDA plates by adding appropriate volumes of fungicide stock solutions to molten PDA to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all plates and does not inhibit fungal growth.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
From the edge of an actively growing fungal colony on a non-amended PDA plate, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, onto the center of each fungicide-amended and control plate.
-
Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 20-25°C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches near the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the growth on the control plate.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a regression analysis.
Spore Germination Assay
This method assesses the effect of a fungicide on the germination of fungal spores.
Materials:
-
Fungal spores
-
Water agar (or other suitable germination medium)
-
Fungicide stock solutions
-
Sterile microscope slides and coverslips
-
Humid chamber (e.g., a petri dish with moist filter paper)
-
Microscope
Procedure:
-
Prepare a spore suspension in sterile water and adjust the concentration to a desired level (e.g., 10^5 spores/mL) using a hemocytometer.
-
Prepare a series of fungicide dilutions in sterile water.
-
Mix equal volumes of the spore suspension and each fungicide dilution. A control with sterile water instead of fungicide should be included.
-
Pipette a drop of each mixture onto a microscope slide placed within a humid chamber.
-
Incubate the slides at the optimal temperature for spore germination for a sufficient period (e.g., 12-24 hours).
-
Observe the spores under a microscope and count the number of germinated and non-germinated spores for at least 100 spores per replicate. A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Calculate the percentage of spore germination for each treatment.
-
Determine the EC50 value for spore germination inhibition as described in the mycelial growth inhibition assay.
Visualizing the Mechanisms and Workflows
To better understand the mode of action of this compound and the experimental process of resistance analysis, the following diagrams have been generated using Graphviz.
Caption: Mode of action of this compound in the fungal respiratory chain.
Caption: Workflow for analyzing this compound resistance in fungal populations.
References
- 1. researchgate.net [researchgate.net]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Resistance to the SDHI Fungicides Boscalid, Fluopyram, Fluxapyroxad, and Penthiopyrad in Botrytis cinerea from Commercial Strawberry Fields in Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting Cross-Resistance in Fluindapyr Lab Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of fluindapyr's cross-resistance profile with other succinate dehydrogenase inhibitor (SDHI) fungicides. By presenting quantitative data from laboratory experiments, detailing experimental protocols, and visualizing the underlying molecular mechanisms, this document serves as a vital resource for interpreting the results of this compound cross-resistance studies.
Understanding this compound and SDHI Fungicides
This compound is a broad-spectrum fungicide belonging to the pyrazole-carboxamide chemical group within the SDHI class (FRAC Group 7).[1] Like other SDHIs, its mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain of fungi. This blockage disrupts the tricarboxylic acid (TCA) cycle, leading to the cessation of cellular respiration and eventual fungal cell death.[2][3][4][5] Resistance to SDHI fungicides is primarily caused by mutations in the genes encoding the subunits of the SDH enzyme, specifically sdhB, sdhC, and sdhD.[2][6][7][8][9] These mutations can alter the binding site of the fungicide, reducing its efficacy and potentially leading to cross-resistance among different SDHI fungicides.
Quantitative Comparison of Cross-Resistance
The following tables summarize the effective concentration 50 (EC50) values of this compound and other SDHI fungicides against various plant pathogens. The EC50 value represents the concentration of a fungicide that inhibits 50% of the fungal growth in vitro and is a key metric for assessing fungicide sensitivity. Lower EC50 values indicate higher efficacy.
Table 1: Comparative in vitro sensitivity (EC50 in µg/mL) of Zymoseptoria tritici isolates to this compound and other SDHI fungicides.
| Fungicide | Chemical Subgroup | Mean EC50 (µg/mL) | EC50 Range (µg/mL) |
| This compound | Pyrazole-carboxamide | 0.08 | 0.01 - 0.32 |
| Benzovindiflupyr | Pyrazole-carboxamide | 0.04 | 0.01 - 0.25 |
| Penthiopyrad | Pyrazole-carboxamide | 0.15 | 0.02 - 0.89 |
| Fluxapyroxad | Pyrazole-carboxamide | 0.12 | 0.01 - 0.78 |
Data sourced from studies on field isolates of Zymoseptoria tritici.[10][11][12][13] A study on Z. tritici isolates from Oregon, U.S.A., found no significant cross-sensitivity between this compound and benzovindiflupyr, fluxapyroxad, or penthiopyrad.[10][11][13]
Table 2: In vitro sensitivity (EC50 in µg/mL) of various fungal pathogens to selected SDHI fungicides (this compound data not available).
| Pathogen | Fungicide | Mean EC50 (µg/mL) | EC50 Range (µg/mL) | Reference |
| Botrytis cinerea | Boscalid | 0.33 | 0.08 - >100 | [14][15][16] |
| Fluopyram | 0.06 | 0.01 - 1.55 | [17] | |
| Alternaria solani | Boscalid | 0.33 | 0.017 - >20 | [18][19] |
| Fluopyram | 0.31 | 0.021 - 1.34 | [18][19] | |
| Penthiopyrad | 0.38 | 0.018 - 1.42 | [18] | |
| Sclerotinia sclerotiorum | Boscalid | 0.09 | 0.02 - 1.21 | [20][21][22][23][24] |
| Fluazinam | 0.005 | 0.003 - 0.007 | [21][23][24][25] |
Note: The absence of specific this compound EC50 values for B. cinerea, A. solani, and S. sclerotiorum in the reviewed literature highlights a critical data gap. Researchers are encouraged to perform direct comparative studies.
Experimental Protocols for Fungicide Sensitivity Testing
Accurate determination of EC50 values is fundamental to understanding cross-resistance. The following are generalized protocols for two common in vitro fungicide sensitivity assays. Researchers should optimize these protocols for their specific fungal pathogen and laboratory conditions.
Agar Dilution Method
This method is suitable for fungi that grow well on solid media.
a. Preparation of Fungicide Stock Solutions and Amended Media:
-
Prepare a stock solution of this compound and other test fungicides (e.g., 10,000 µg/mL in an appropriate solvent like acetone or DMSO).
-
Serially dilute the stock solution to create a range of working concentrations.
-
Add the fungicide solutions to molten agar medium (e.g., Potato Dextrose Agar - PDA) to achieve the desired final concentrations. Ensure the solvent concentration is consistent across all plates, including the control (no fungicide).
b. Inoculation:
-
Take mycelial plugs from the actively growing edge of a fungal culture using a sterile cork borer (e.g., 5 mm diameter).
-
Place one plug in the center of each fungicide-amended and control plate.
c. Incubation and Data Collection:
-
Incubate the plates at an optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.
-
Measure the colony diameter in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the plate.
d. Data Analysis:
-
Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.
-
Use probit or logistic regression analysis to determine the EC50 value.
Broth Microdilution Method
This method is suitable for a high-throughput screening of fungal isolates and can be used for both mycelial growth and spore germination assays.
a. Preparation of Fungicide Dilutions:
-
Prepare serial dilutions of the fungicides in a 96-well microtiter plate using a suitable broth medium (e.g., Potato Dextrose Broth - PDB or RPMI-1640).
b. Inoculum Preparation:
-
For mycelial growth assays, prepare a mycelial suspension by homogenizing a fungal culture in sterile water.
-
For spore germination assays, prepare a spore suspension from a sporulating culture and adjust the concentration using a hemocytometer.
c. Inoculation and Incubation:
-
Add the inoculum to each well of the microtiter plate.
-
Incubate the plates at an appropriate temperature and for a sufficient duration to allow for growth in the control wells.
d. Data Collection and Analysis:
-
Measure the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader to quantify fungal growth.
-
Calculate the percentage of growth inhibition and determine the EC50 values as described for the agar dilution method.
Visualizing the Mechanisms of Action and Resistance
Understanding the signaling pathways and the impact of mutations is crucial for interpreting cross-resistance data. The following diagrams, generated using Graphviz (DOT language), illustrate these concepts.
Caption: Figure 1: SDHI Fungicide Mode of Action
References
- 1. researchgate.net [researchgate.net]
- 2. Research in Plant Disease [online-rpd.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. site.caes.uga.edu [site.caes.uga.edu]
- 6. Mutations in Sdh Gene Subunits Confer Different Cross-Resistance Patterns to SDHI Fungicides in Alternaria alternata Causing Alternaria Leaf Spot of Almond in California - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. Multiple mutations across the succinate dehydrogenase gene complex are associated with boscalid resistance in Didymella tanaceti in pyrethrum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Putative SDHI Target Site Mutations in the SDHB, SDHC, and SDHD Subunits of the Grape Powdery Mildew Pathogen Erysiphe necator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. Baseline and Temporal Changes in Sensitivity of Zymoseptoria tritici Isolates to Benzovindiflupyr in Oregon, U.S.A., and Cross-Sensitivity to Other SDHI Fungicides [agris.fao.org]
- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 13. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 14. Baseline sensitivity of European Zymoseptoria tritici populations to the complex III respiration inhibitor fenpicoxamid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multidrug resistance of Botrytis cinerea associated with its adaptation to plant secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 18. Fungicide sensitivity levels in the Lithuanian Zymoseptoria tritici population in 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ndsu.edu [ndsu.edu]
- 20. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 21. Fungicide Sensitivity of Sclerotinia sclerotiorum: A Thorough Assessment Using Discriminatory Dose, EC50, High-Resolution Melting analysis, and Description of New Point Mutation Associated with Thiophanate-Methyl Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 23. Comparing the Fungicide Sensitivity of Sclerotinia sclerotiorum Using Mycelial Growth and Ascospore Germination Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Fluindapyr: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of Fluindapyr, a succinate dehydrogenase inhibitor (SDHI) fungicide. Adherence to these procedures is critical to mitigate risks and ensure compliance with regulatory standards.
Core Principles of this compound Waste Management
The fundamental principle of this compound disposal is to prevent its release into the environment, as it is very toxic to aquatic life with long-lasting effects[1][2]. Improper disposal of excess pesticide, spray mixture, or rinsate is a violation of Federal Law[3][4]. Therefore, all disposal methods must be in accordance with applicable local, state, and federal regulations[1][5].
Step-by-Step Disposal Procedures
1. Disposal of Unused or Excess this compound:
-
Primary Recommendation: The preferred method for disposing of unused this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[1].
-
Alternative Options: If the above options are not available, contact your State Pesticide or Environmental Control Agency, or the Hazardous Waste Representative at the nearest EPA Regional Office for guidance[4]. Some suppliers may also accept returned products; it is advisable to check with the manufacturer[6].
-
Prohibited Actions: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal[1][7]. Under no circumstances should this compound be discharged into sewer systems[1].
2. Disposal of Empty Containers:
-
Triple Rinsing: Containers should be triple rinsed (or the equivalent) immediately after emptying[1][4]. The rinsate should be collected and used as a diluent for a product application or disposed of as hazardous waste[4].
-
Rendering Unusable: After rinsing, puncture the container to make it unusable for other purposes[1][7].
-
Final Disposal: Once rinsed and punctured, the container can be offered for recycling or reconditioning, or disposed of in a sanitary landfill[1][4][7]. For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible option[1].
3. Management of Spills and Contaminated Materials:
-
Immediate Action: In the event of a spill, avoid breathing dust, fumes, or vapors and ensure adequate ventilation[1]. Wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves[1].
-
Containment and Cleanup: For liquid spills, use an inert absorbent material such as sand, silica gel, or sawdust to soak up the material[3][5]. For solid spills, sweep up the material, being careful to avoid dust formation[1]. Use non-sparking tools and explosion-proof equipment[1].
-
Waste Collection: Collect all spilled material and contaminated absorbents into suitable, closed, and properly labeled containers for disposal[1].
-
Disposal of Contaminated Materials: All collected waste from a spill cleanup should be promptly disposed of as hazardous waste in accordance with local, state, and federal regulations[1][3]. Do not let wash liquids from the cleanup enter drains or waterways[3].
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local regulations, the environmental fate data for this compound underscores the importance of proper disposal.
| Property | Value / Characteristic | Citation |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | [1][2] |
| Environmental Fate | Slightly mobile, stable to hydrolysis, and degrades slowly in both soil and aquatic environments. It has the potential to be transported to surface water via runoff and erosion and may slowly reach groundwater. | [8][9] |
| Bioaccumulation | Has the potential to bioaccumulate in fish and aquatic invertebrates. | [8] |
| Drinking Water Concerns | This compound and its major degradates have the potential to reach surface and ground sources of drinking water. | [8] |
Experimental Protocols Cited
The disposal procedures outlined are based on standard safety and environmental protocols found in Safety Data Sheets (SDS) and regulatory guidelines. The core experimental basis for these recommendations lies in the ecotoxicological and environmental fate studies conducted during the pesticide registration process. These studies, such as those assessing aquatic toxicity, soil mobility, and degradation rates, determine the potential environmental hazards and inform the required disposal methods to mitigate these risks[8][9].
Visualizing the Disposal Workflow
To aid in the decision-making process for the proper disposal of this compound waste, the following workflow diagram has been created.
Caption: Decision workflow for the proper disposal of different types of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. images.thdstatic.com [images.thdstatic.com]
- 6. PI-18/PI010: Proper Disposal of Pesticide Waste [edis.ifas.ufl.edu]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. mda.state.mn.us [mda.state.mn.us]
- 9. downloads.regulations.gov [downloads.regulations.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
